(-)-Isocorypalmine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFKJOFJHSVROC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964043 | |
| Record name | 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-34-1 | |
| Record name | (-)-Tetrahydrocolumbamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocorypalmine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCORYPALMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX470OL19D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Isocorypalmine: A Technical Guide on its Mechanism of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Isocorypalmine (l-ICP), also known as (S)-Tetrahydrocolumbamine, is a bioactive isoquinoline (B145761) alkaloid isolated from plants of the Corydalis genus, such as Corydalis yanhusuo[1][2][3]. Extensive pharmacological studies have identified its core mechanism of action as a multifaceted modulator of the dopaminergic system. Unlike many dopaminergic agents that act as simple agonists or antagonists, l-ICP exhibits a complex profile, functioning as a partial agonist at D1-like dopamine (B1211576) receptors and an antagonist at D2-like dopamine receptors[1]. This dual activity allows it to finely tune dopaminergic neurotransmission, suggesting therapeutic potential in conditions characterized by dopamine dysregulation, such as substance use disorders[1]. This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dopamine Receptor Modulation
The primary pharmacological activity of this compound is centered on its interaction with dopamine receptors, which are critical G protein-coupled receptors (GPCRs) in the central nervous system. Screening against over 40 potential molecular targets revealed that l-ICP's affinity is largely specific to dopamine receptors. Its action is dichotomous, depending on the receptor subtype.
-
D1-like Receptors (D1 & D5): At these receptors, which are typically coupled to the Gαs/olf subunit to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, l-ICP acts as a high-affinity partial agonist . A partial agonist binds to and activates the receptor but has only partial efficacy relative to a full agonist. This allows l-ICP to provide a baseline level of D1-like receptor stimulation without inducing the maximal downstream response.
-
D2-like Receptors (D2, D3 & D4): For this receptor family, which couples to the Gαi/o subunit to inhibit adenylyl cyclase and decrease cAMP levels, l-ICP functions as a moderate-affinity antagonist . As an antagonist, it binds to the receptor but does not provoke the intracellular response, thereby blocking the effects of the endogenous ligand, dopamine.
This dual-action mechanism—simultaneously enhancing basal D1 signaling while inhibiting D2 signaling—positions l-ICP as a unique modulator of brain dopamine activity.
Quantitative Pharmacological Data
The affinity and functional activity of this compound at human dopamine receptors have been quantified through various in vitro assays. The data below summarizes its binding affinity (Ki) and functional efficacy.
| Target Receptor | Receptor Family | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Dopamine D1 | D1-like (Gαs) | 134 ± 15 | Partial Agonist | |
| Dopamine D5 | D1-like (Gαs) | 163 ± 27 | Partial Agonist | |
| Dopamine D2 | D2-like (Gαi/o) | 433 ± 46 | Antagonist | |
| Dopamine D3 | D2-like (Gαi/o) | 391 ± 58 | Antagonist | |
| Dopamine D4 | D2-like (Gαi/o) | 573 ± 71 | Antagonist |
Table 1: Summary of this compound's activity at human dopamine receptors.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. Below are the detailed methodologies for key experiments.
Cell Culture for Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express individual human dopamine receptor subtypes (D1, D2, D3, D4, or D5) were utilized.
-
Culture Medium: Cells were grown in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Maintenance: Cultures were maintained in a humidified atmosphere of 5% CO2 and 95% air at 37°C. To ensure continued expression of the target receptors, selective antibiotics (e.g., 100 µg/mL hygromycin and 15 µg/mL blasticidin) were included in the growth medium.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cultured HEK293 cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1 receptors or [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is allowed to reach equilibrium at a controlled temperature (e.g., room temperature for 60-90 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional consequence of receptor activation (G protein activation) and is used to distinguish between agonists, antagonists, and inverse agonists.
-
Assay Components: The reaction mixture includes cell membranes expressing the target receptor (e.g., D2, D3, or D4), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound(s).
-
Agonist Mode: To determine agonist activity, membranes are incubated with varying concentrations of this compound. An increase in [³⁵S]GTPγS binding indicates G protein activation and agonist activity.
-
Antagonist Mode: To determine antagonist activity, membranes are pre-incubated with a fixed concentration of this compound, followed by the addition of a dose-response curve of a known agonist (e.g., dopamine). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Incubation: The mixture is incubated at 30°C for 60 minutes.
-
Separation & Quantification: The reaction is stopped by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Data are analyzed to determine Emax (maximal effect) and EC50 (concentration for 50% of maximal effect) values.
References
- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isocorypalmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. isocorypalmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unveiling (-)-Isocorypalmine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isocorypalmine, a tetracyclic isoquinoline (B145761) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its interaction with dopamine (B1211576) receptors. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Corydalis and Stephania genera of the Papaveraceae and Menispermaceae families, respectively. These plants have a long history of use in traditional medicine, particularly in Asia.
Primary Plant Sources:
-
Corydalis yanhusuo (Yan Hu Suo): The dried tubers of this plant are a well-documented and significant source of this compound.[1][2][3] C. yanhusuo is officially listed in the Chinese Pharmacopoeia for its analgesic and blood-circulating properties.
-
Corydalis chaerophylla : The crude base fraction of this species has been shown to contain this compound.[4]
-
Corydalis ambigua : This species is another recognized source of various isoquinoline alkaloids, including this compound.
-
Stephania intermedia : This plant is also a known source of tetrahydroprotoberberine alkaloids, the class to which this compound belongs.
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes available quantitative data from scientific literature.
| Plant Source | Plant Part | Extraction/Analysis Method | This compound Content | Reference |
| Corydalis yanhusuo | Tubers | 70% Aqueous Acetone (B3395972) Extraction followed by Silica (B1680970) Gel Chromatography | 15 mg isolated from 30 kg of dried tubers | [1] |
| Corydalis yanhusuo | Tubers | Optimized Reflux Extraction with 70% Ethanol (pH 10) followed by Macroporous Resin Purification | The enantiomer, (R)-(+)-corypalmine, was found to be 2.37% of the total alkaloid product (which was >50% of the final purified extract). | |
| Corydalis yanhusuo | Tuber Extract | HPLC-ESI-MS/MS | 8.79 mg/g in the extract |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. Below are detailed methodologies compiled from various studies.
General Extraction and Fractionation
This initial step aims to obtain a crude alkaloid extract from the plant material.
Protocol:
-
Plant Material Preparation: Dried tubers of Corydalis yanhusuo (30 kg) are powdered.
-
Solvent Extraction: The powdered material is extracted three times with 70% aqueous acetone at room temperature.
-
Concentration: The resulting solution is evaporated under reduced pressure to yield a crude residue (approximately 2.2 kg).
-
Sequential Solvent Fractionation: A portion of the crude extract (200 g) is subjected to sequential extraction with solvents of increasing polarity: hexane (B92381), ethyl acetate, butanol, and methanol (B129727). This separates the components based on their solubility.
Purification by Silica Gel Column Chromatography
This is a common method for separating individual alkaloids from the fractionated extracts.
Protocol:
-
Column Preparation: A silica gel column (100 g) is prepared.
-
Sample Loading: A combined fraction from the hexane, ethyl acetate, and butanol extractions (3 g) is loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing methanol (MeOH) in dichloromethane (B109758) (CH₂Cl₂). The following solvent ratios are used sequentially: 10:1, 5:1, 3:1, 1:1, and 1:2 (CH₂Cl₂:MeOH).
-
Fraction Collection and Further Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fraction A, containing this compound, is further purified on another silica gel column using a hexane and acetone gradient to yield the pure compound.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.
Protocol:
-
Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient of the target alkaloids. For the separation of alkaloids from Corydalis species, a system composed of n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01) can be utilized.
-
HSCCC Operation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC instrument.
-
Elution and Fraction Collection: The mobile phase is pumped through the column, and fractions are collected based on the elution profile monitored by a UV detector.
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is a powerful tool.
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile). The gradient can range from 5:95 to 50:50 (water:acetonitrile).
-
Detection: The eluent is monitored using a UV detector, typically at 235 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Solvent Evaporation: The solvent is removed from the collected fractions to yield the purified compound.
Signaling Pathway of this compound
This compound exerts its pharmacological effects primarily through its interaction with the dopaminergic system. It acts as a ligand for dopamine receptors, exhibiting a mixed agonist/antagonist profile. This interaction is central to its potential therapeutic applications.
Caption: this compound's interaction with dopamine receptors.
Experimental Workflow Overview
The overall process from plant material to pure this compound can be visualized as a sequential workflow.
Caption: General workflow for isolating this compound.
Conclusion
This technical guide has outlined the primary natural sources of this compound and provided a compilation of detailed experimental protocols for its isolation and purification. The presented data and methodologies offer a solid foundation for researchers to efficiently obtain this promising bioactive compound for further pharmacological investigation and potential drug development. The elucidation of its interaction with dopamine receptors underscores its significance as a lead compound for neurological and psychiatric research.
References
- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Isocorypalmine: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isocorypalmine, a protoberberine alkaloid, has garnered significant attention within the scientific community for its unique pharmacological profile, particularly its interactions with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and multifaceted biological activities of this compound. Detailed experimental protocols for its isolation and synthesis are provided, alongside a thorough examination of its mechanism of action, supported by quantitative data and visual representations of key signaling pathways. This document aims to serve as a critical resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
Key milestones in the scientific understanding of this compound include its identification in various Corydalis species such as Corydalis chaerophylla and Corydalis yanhusuo. More recent research has focused on elucidating its pharmacological properties, leading to its characterization as a potent dopamine receptor ligand with potential therapeutic applications in treating conditions such as cocaine addiction.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.40 g/mol |
| Appearance | Solid |
| CAS Number | 483-34-1 |
| Synonyms | (S)-Tetrahydrocolumbamine, l-Isocorypalmine |
Experimental Protocols
Isolation of this compound from Corydalis yanhusuo
This protocol outlines a typical bioactivity-guided fractionation method for the isolation of this compound from the dried tubers of Corydalis yanhusuo.
3.1.1. Extraction
-
Powder the dried tubers of C. yanhusuo.
-
Extract the powdered material three times with 70% aqueous acetone (B3395972) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
3.1.2. Fractionation
-
Subject the crude extract to sequential extraction with hexane, ethyl acetate, and butanol.
-
Combine the hexane, ethyl acetate, and butanol extracts.
-
Chromatograph the combined extracts over a silica (B1680970) gel column.
-
Elute the column with a gradient of increasing methanol (B129727) in dichloromethane (B109758) (e.g., from 10:1 to 1:2 CH₂Cl₂:MeOH) to yield several fractions.
3.1.3. Purification
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing this compound.
-
Further purify the combined fractions by repeated column chromatography on silica gel.
-
Final purification can be achieved by recrystallization from a suitable solvent such as methanol to yield pure this compound.
Semi-Synthesis of this compound from l-Tetrahydropalmatine
This compound can be synthesized from the more readily available l-tetrahydropalmatine via selective demethylation.
-
Dissolve l-tetrahydropalmatine in dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of CH₂Cl₂ and methanol (e.g., 20:1) as the eluent to afford this compound.
Total Synthesis of (±)-Isocorypalmine
A divergent route for the synthesis of racemic (±)-isocorypalmine has been reported, starting from commercially available materials. The key steps involve the formation of a diester intermediate, followed by a series of reactions to construct the tetracyclic protoberberine core. This method provides a versatile platform for the synthesis of various 9,10-oxygenated tetrahydroprotoberberines.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its interaction with the dopaminergic system being the most extensively studied.
Interaction with Dopamine Receptors
This compound is a potent ligand for all five dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅). It displays a unique functional profile, acting as a partial agonist at D₁ and D₅ receptors and an antagonist at D₂, D₃, and D₄ receptors.[1]
Table 1: Binding Affinities (Kᵢ) of this compound for Human Dopamine Receptors [1]
| Receptor | Kᵢ (nM) |
| D₁ | 6.2 |
| D₂ | 41.8 |
| D₃ | 37.3 |
| D₄ | 77.4 |
| D₅ | 9.5 |
Table 2: Functional Activity of this compound at Human D₁ and D₅ Receptors [1]
| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) |
| D₁ | 25.7 | 53.5 |
| D₅ | 19.5 | 68.4 |
Dopamine Receptor Signaling Pathways
The dual activity of this compound on dopamine receptors suggests a complex modulation of downstream signaling cascades.
-
D₁/D₅ Receptor Partial Agonism: Activation of D₁-like receptors (D₁ and D₅) typically leads to the stimulation of adenylyl cyclase (AC) via Gαs/olf coupling. This increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), leading to the modulation of gene expression and neuronal excitability.
-
D₂/D₃/D₄ Receptor Antagonism: D₂-like receptors (D₂, D₃, and D₄) are coupled to Gαi/o proteins. Their activation typically inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. By acting as an antagonist at these receptors, this compound blocks the inhibitory effects of dopamine on this pathway. D₂-like receptor activation can also lead to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
Effects on Cocaine-Induced Behaviors
Preclinical studies in mice have demonstrated that this compound can attenuate the behavioral effects of cocaine.[1] It has been shown to reduce cocaine-induced hyperlocomotion and the development of locomotor sensitization.[1] Furthermore, this compound blocks the rewarding effects of cocaine as measured by the conditioned place preference (CPP) paradigm. These findings suggest that its unique dual action on dopamine receptors may be beneficial in the treatment of cocaine addiction.
Table 3: Effect of l-Isocorypalmine on Cocaine-Induced Locomotor Activity in Mice
| Treatment Group | Locomotor Activity (Arbitrary Units) |
| Vehicle + Saline | Baseline |
| Vehicle + Cocaine (20 mg/kg) | Significant Increase |
| l-ICP (10 mg/kg) + Cocaine (20 mg/kg) | Significantly Reduced vs. Vehicle + Cocaine |
Other Biological Activities
In addition to its effects on the dopaminergic system, this compound has been reported to possess other biological activities:
-
Antifungal Activity: this compound has demonstrated significant antifungal activity against various phytopathogenic fungi. It has been shown to inhibit the spore germination of fungi such as Curvularia penniseti, Curvularia sp., and Colletotrichum gloeosporioides.
-
Anti-inflammatory Activity: As a constituent of Corydalis species, which are known for their anti-inflammatory properties, this compound is believed to contribute to these effects. The anti-inflammatory actions of related alkaloids often involve the modulation of key signaling pathways such as NF-κB and MAPK.
-
Cytotoxic Activity: Some studies have investigated the cytotoxic effects of protoberberine alkaloids against various cancer cell lines. While specific data for this compound is limited, related compounds have shown promise in this area.
Future Directions
This compound represents a promising lead compound for the development of novel therapeutics, particularly for substance use disorders. Future research should focus on:
-
Enantioselective Total Synthesis: The development of an efficient and scalable enantioselective total synthesis of this compound is crucial for its further preclinical and potential clinical development.
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to evaluate its drug-like properties and safety profile.
-
Elucidation of Broader Biological Activities: Further investigation into its anti-inflammatory, anticancer, and antimicrobial properties could reveal additional therapeutic applications.
-
Clinical Trials: Based on promising preclinical data, well-designed clinical trials are warranted to assess the efficacy and safety of this compound in human subjects, particularly for the treatment of cocaine addiction.
Conclusion
This compound is a fascinating natural product with a rich history and a promising future. Its unique dual-action on dopamine receptors provides a novel mechanism for the potential treatment of cocaine addiction and possibly other neurological and psychiatric disorders. The detailed experimental protocols and comprehensive biological data presented in this guide are intended to facilitate further research and development of this intriguing alkaloid. Continued investigation into its synthesis, pharmacology, and therapeutic potential is highly encouraged and holds the promise of delivering new and effective medicines.
References
An In-Depth Technical Guide to the Pharmacological Properties of (-)-Isocorypalmine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isocorypalmine is a bioactive isoquinoline (B145761) alkaloid and a principal metabolite of l-tetrahydropalmatine (l-THP), a compound with a long history of use in traditional Chinese medicine.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its well-characterized interactions with dopamine (B1211576) receptors. This document synthesizes current knowledge on its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.
Introduction
This compound has emerged as a compound of significant interest due to its unique pharmacological profile, particularly its dual action on dopamine receptor subtypes.[2] As a metabolite of l-THP, understanding its specific contributions to the overall pharmacological effects of its parent compound is crucial.[3] This guide aims to provide a detailed technical resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Pharmacodynamics: Mechanism of Action
The primary pharmacological activity of this compound is centered on its interaction with the dopaminergic system. It exhibits a distinct profile as a partial agonist at D1-like (D1 and D5) dopamine receptors and an antagonist at D2-like (D2, D3, and D4) dopamine receptors.[4]
Dopamine Receptor Binding Affinities
This compound demonstrates high affinity for all five dopamine receptor subtypes. The binding affinities (Ki) have been determined through competitive radioligand binding assays.
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| D1 | [3H]SCH23390 | 6.2 | [1] |
| D2 | [3H]N-methylspiperone | 41.8 | |
| D3 | [3H]N-methylspiperone | 37.3 | |
| D4 | [3H]N-methylspiperone | 77.4 | |
| D5 | [3H]SCH23390 | 9.5 |
Functional Activity at Dopamine Receptors
Functional assays have elucidated the distinct actions of this compound at D1-like and D2-like receptors.
At D1 and D5 receptors, which are coupled to Gs proteins, this compound acts as a partial agonist, stimulating the production of cyclic AMP (cAMP). The efficacy of this compound at the D1 receptor is dependent on the receptor expression level.
| Receptor | Assay | Parameter | Value | Reference |
| D1 (high expression) | cAMP Accumulation | EC50 | 39 nM | |
| Emax | 85% of Dopamine | |||
| D1 (moderate expression) | cAMP Accumulation | EC50 | 263 nM | |
| Emax | 34% of Dopamine | |||
| D5 | cAMP Accumulation | EC50 | 20 nM | |
| Emax | 65% of Dopamine |
For D2, D3, and D4 receptors, which are coupled to Gi/o proteins, this compound functions as an antagonist. It inhibits the dopamine-induced increase in [35S]GTPγS binding.
Signaling Pathways
The dual functionality of this compound results in the modulation of distinct downstream signaling cascades. As a partial agonist at D1/D5 receptors, it activates the Gs-adenylyl cyclase-cAMP pathway. Conversely, as an antagonist at D2/D3/D4 receptors, it blocks the Gi/o-mediated inhibition of adenylyl cyclase.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats have shown that this compound is rapidly distributed and eliminated from plasma. It exhibits linear dynamics within a dose range of 7.5-15 mg/kg. The compound is extensively metabolized, with 21 metabolites identified in rat urine, plasma, and feces. The primary metabolic pathways include oxidation, dehydrogenation, demethylation, sulfate (B86663) conjugation, and glucuronide conjugation, with glucuronidation being the major route.
In Vivo Pharmacology
In vivo studies in mice have demonstrated that this compound can inhibit spontaneous locomotor activity. Furthermore, it has been shown to reduce cocaine-induced locomotor hyperactivity and sensitization, as well as block the acquisition of cocaine-induced conditioned place preference (CPP), suggesting potential therapeutic applications in substance use disorders.
Safety and Off-Target Effects
A comprehensive safety pharmacology profile for this compound is not yet publicly available. Standard safety assessments would typically include evaluations of its effects on the central nervous, cardiovascular (including hERG channel assays), and respiratory systems.
Screening against a panel of over 40 other receptors and transporters at a concentration of 10 μM revealed no significant binding, suggesting a high degree of selectivity for dopamine receptors at this concentration. The parent compound, l-tetrahydropalmatine, has a long history of clinical use in China and is generally considered safe, though concerns about potential liver toxicity with some herbal preparations containing it have been noted.
Detailed Experimental Protocols
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for dopamine receptor subtypes.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D1, D2, D3, D4, or D5 receptors.
-
Radioligands: [3H]SCH23390 (for D1 and D5), [3H]N-methylspiperone (for D2, D3, and D4).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., (+)-butaclamol).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This protocol measures the effect of this compound on cAMP production in cells expressing D1-like receptors.
-
Materials:
-
HEK293 cells stably expressing human D1 or D5 receptors.
-
This compound.
-
Dopamine (as a full agonist control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of this compound or dopamine to the wells.
-
Incubate for a specified time at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 and Emax values.
-
This functional assay is used to assess the antagonist activity of this compound at D2-like receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2, D3, or D4 receptors.
-
[35S]GTPγS.
-
GDP.
-
Dopamine.
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other reagents as for the radioligand binding assay.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound.
-
Add a fixed concentration of dopamine to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters.
-
Determine the ability of this compound to inhibit the dopamine-stimulated [35S]GTPγS binding and calculate its IC50 value.
-
Conclusion
This compound is a promising pharmacological agent with a well-defined mechanism of action primarily targeting the dopaminergic system. Its dual role as a partial agonist at D1-like receptors and an antagonist at D2-like receptors presents a unique profile for potential therapeutic interventions, particularly in neuropsychiatric disorders such as substance use disorders. This technical guide provides a solid foundation of its pharmacological properties and detailed experimental methodologies to support further investigation into its clinical potential. Future research should focus on a comprehensive safety pharmacology assessment to pave the way for clinical development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Isocorypalmine: A Comprehensive Technical Guide to its Interaction with Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isocorypalmine (l-ICP) is a mono-demethylated analog of l-tetrahydropalmatine (l-THP) isolated from the plant Corydalis yanhusuo. It has garnered significant interest within the scientific community for its unique pharmacological profile as a dopamine (B1211576) receptor ligand. This document provides an in-depth technical overview of this compound's binding affinities and functional activities at the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data presented herein is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound in indications such as substance use disorders and other neurological conditions.
Quantitative Data Summary
The interaction of this compound with human dopamine receptors expressed in HEK293 cells has been characterized through comprehensive radioligand binding and functional assays. The following tables summarize the key quantitative data, showcasing l-ICP's distinct profile as a high-affinity D1/D5 partial agonist and a moderate-affinity D2/D3/D4 antagonist.[1]
Table 1: Binding Affinities (Ki) of this compound at Human Dopamine Receptors [2]
| Receptor Subtype | Radioligand | Ki (nM) |
| D1 | [3H]SCH23390 | 5.1 - 6.2 |
| D2 | [3H]Raclopride | 41.8 |
| D3 | [3H]Raclopride | 37.3 |
| D4 | [3H]Spiperone | 77.4 |
| D5 | [3H]SCH23390 | 9.5 |
Table 2: Functional Activity (EC50 and Emax) of this compound at Human D1 and D5 Dopamine Receptors [2]
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (% of Dopamine) |
| D1 (high expression) | cAMP Accumulation | 25.7 | 78.4 |
| D1 (moderate expression) | cAMP Accumulation | 19.5 | 52.1 |
| D5 | cAMP Accumulation | 38.9 | 71.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assays
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the human dopamine D1, D2, D3, D4, and D5 receptors.
a. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing one of the five human dopamine receptor subtypes are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
b. Assay Procedure:
-
The binding assay is conducted in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of this compound.
-
For D1 and D5 receptors: [3H]-SCH23390 is used as the radioligand.
-
For D2 and D3 receptors: [3H]-Raclopride is used as the radioligand.
-
For D4 receptors: [3H]-Spiperone is used as the radioligand.
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol (B65202) for D2/D3/D4 or 1 µM SCH23390 for D1/D5).
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
c. Harvesting and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
This protocol determines the partial agonist activity of this compound at the Gs-coupled D1 and D5 receptors by measuring the accumulation of cyclic AMP (cAMP).
a. Cell Culture:
-
HEK293 cells stably expressing either the human D1 or D5 dopamine receptor are seeded in multi-well plates and grown to a suitable confluency.
b. Assay Procedure:
-
The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.
-
Cells are then stimulated with varying concentrations of this compound or a full agonist (dopamine) for a defined period (e.g., 15-30 minutes) at 37°C.
c. Quantification of cAMP:
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on principles like competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).
d. Data Analysis:
-
The concentration-response curves for this compound and dopamine are plotted.
-
The EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal effect, expressed as a percentage of the maximal effect of dopamine) for this compound are determined from these curves.
This protocol determines the antagonist activity of this compound at the Gi-coupled D2, D3, and D4 receptors by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.
a. Membrane Preparation:
-
Membranes are prepared from HEK293 cells stably expressing the human D2, D3, or D4 receptor, as described in the radioligand binding assay protocol.
b. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Cell membranes are incubated with a fixed concentration of a known dopamine agonist (e.g., quinpirole) to stimulate G-protein activation, in the presence of varying concentrations of this compound.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture. Upon G-protein activation, GDP is exchanged for GTP (or [35S]GTPγS), which can be measured.
-
The incubation is carried out for a specific time (e.g., 60 minutes) at 30°C.
c. Harvesting and Quantification:
-
The reaction is stopped by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
d. Data Analysis:
-
The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is determined.
-
The IC50 value for this inhibition is calculated.
-
To determine the antagonist equilibrium constant (KB), a Schild analysis can be performed by generating agonist concentration-response curves in the presence of several fixed concentrations of this compound.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: D1/D5 receptor partial agonism by this compound.
Caption: D2/D3/D4 receptor antagonism by this compound.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Workflow for cAMP Accumulation Functional Assay.
Conclusion
This compound exhibits a compelling and distinct pharmacological profile at dopamine receptors. Its high-affinity partial agonism at D1 and D5 receptors, coupled with its moderate-affinity antagonism at D2, D3, and D4 receptors, suggests a multifaceted mechanism of action.[1][2] This profile may offer a unique therapeutic advantage, potentially modulating dopaminergic neurotransmission in a more nuanced manner than traditional dopamine receptor ligands. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and its analogs in various neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Tetrahydroprotoberberine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of tetrahydroprotoberberine (THPB) alkaloids, a significant class of benzylisoquinoline alkaloids (BIAs) with diverse pharmacological activities. The pathway commences with the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic transformations to yield the core THPB scaffold, which is then further diversified. This document details the key enzymes, their quantitative characteristics, and the experimental protocols for their study, offering a valuable resource for metabolic engineering, synthetic biology, and drug discovery endeavors.
The Core Biosynthetic Pathway: From L-Tyrosine to the Tetrahydroprotoberberine Scaffold
The biosynthesis of THPB alkaloids is a multi-step process involving a cascade of enzymatic reactions primarily localized in the plant cell's cytoplasm and endoplasmic reticulum. The pathway can be broadly divided into three key stages: the formation of the central precursor (S)-reticuline, the synthesis of the protoberberine ring system to form (S)-scoulerine, and the subsequent modifications of the scoulerine (B1208951) backbone to generate a variety of THPB alkaloids.
The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine is synthesized from L-tyrosine via hydroxylation to L-DOPA by tyrosine hydroxylase, followed by decarboxylation by DOPA decarboxylase.[1] The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS), the first committed step in BIA biosynthesis, yielding (S)-norcoclaurine.[2]
A series of methylations and a hydroxylation, catalyzed by specific O-methyltransferases (OMTs), an N-methyltransferase (NMT), and a cytochrome P450 monooxygenase, convert (S)-norcoclaurine to the pivotal intermediate (S)-reticuline.[3] (S)-Reticuline stands at a critical branch point in BIA metabolism.[4]
The formation of the characteristic four-ring structure of THPBs is initiated by the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase. BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," resulting in the formation of (S)-scoulerine, the first protoberberine alkaloid.[2]
Following the formation of (S)-scoulerine, a variety of THPB alkaloids are generated through the action of several modifying enzymes, primarily O-methyltransferases. For instance, (S)-scoulerine 9-O-methyltransferase (SOMT) catalyzes the methylation of (S)-scoulerine at the 9-hydroxyl group to produce (S)-tetrahydrocolumbamine. Further enzymatic modifications lead to the synthesis of other THPBs like tetrahydropalmatine (B600727) and corydalmine. The final step in the formation of some related protoberberine alkaloids (not THPBs) involves the oxidation of the tetrahydroprotoberberine ring system by tetrahydroprotoberberine oxidase (THBO).
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and specificity of the enzymatic reactions in the THPB biosynthesis pathway are critical for the production of these alkaloids. The following tables summarize the available quantitative data for some of the key enzymes involved.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Optimal pH | Optimal Temperature (°C) | Source Organism | Citation |
| Tetrahydroprotoberberine N-methyltransferase (TNMT) | (S)-Stylopine | ~15 | ~0.8 | 48,000 | 8.0 | 30 | Glaucium flavum | |
| (S)-Tetrahydropalmatine (THP) | ~30 | ~0.4 | 13,500 | 8.0 | 30 | Glaucium flavum | ||
| S-adenosylmethionine (SAM) | 138 | 0.72 | 5,200 | 8.0 | 30 | Glaucium flavum | ||
| (S)-scoulerine 9-O-methyltransferase (SOMT) | (S)-scoulerine | - | - | - | 8.9 | - | Berberis species | |
| (S)-tetrahydroprotoberberine oxidase (THBO) | (S)-scoulerine | 25 | - | - | 8.9 | - | Berberis wilsoniae | |
| (S)-norreticuline | 150 | - | - | 8.9 | - | Berberis wilsoniae |
Note: The kinetic parameters for TNMT are approximate due to substrate inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of THPB biosynthesis.
Berberine Bridge Enzyme (BBE) Activity Assay
This HPLC-based assay measures the conversion of (S)-reticuline to (S)-scoulerine.
Materials:
-
Enzyme: Purified or crude BBE extract
-
Substrate: (R,S)-reticuline
-
Buffer: 50 mM CHES, pH 9.0
-
Quenching solution: 1 N NaOH
-
Neutralizing solution: 1 N acetic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing 50 mM CHES buffer (pH 9.0) and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 µM).
-
Pre-incubate the reaction mixture at 25 °C.
-
Initiate the reaction by adding the BBE enzyme (e.g., 0.5 nM final concentration).
-
At specific time intervals (e.g., 40 s to 20 min), quench the reaction by adding an equal volume of 1 N NaOH.
-
Neutralize the quenched reaction mixture with 1 N acetic acid.
-
Analyze the formation of (S)-scoulerine by HPLC. Monitor the absorbance at a suitable wavelength (e.g., 280 nm).
-
Calculate the initial reaction velocity from the amount of product formed over time.
Heterologous Expression and Purification of (S)-scoulerine 9-O-methyltransferase (SOMT) in E. coli
This protocol describes the expression and purification of a recombinant O-methyltransferase.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the SOMT gene with a purification tag (e.g., His-tag, GST-tag)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration)
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)
Procedure:
-
Transform the E. coli expression strain with the expression vector containing the SOMT gene.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37 °C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37 °C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto the pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the tagged SOMT protein with elution buffer.
-
Analyze the purity of the eluted protein by SDS-PAGE.
HPLC Analysis of Tetrahydroprotoberberine Alkaloids
This method can be used for the separation and quantification of various THPB alkaloids.
Materials:
-
HPLC system with a C18 column and a photodiode array (PDA) or UV detector.
-
Mobile phase A: Water with 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid.
-
Mobile phase B: Acetonitrile (MeCN) with 0.1% (v/v) TFA or formic acid.
-
Standards of the THPB alkaloids of interest.
Procedure:
-
Prepare samples by dissolving them in a suitable solvent (e.g., methanol).
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution program. An example gradient is as follows:
-
Start with a low percentage of mobile phase B (e.g., 10%).
-
Linearly increase the percentage of mobile phase B to a higher concentration (e.g., 70-100%) over a set period (e.g., 15-30 minutes).
-
Hold at the high concentration for a few minutes.
-
Return to the initial conditions and re-equilibrate the column.
-
-
Set the detector to monitor at a wavelength where the alkaloids have strong absorbance (e.g., 280 nm).
-
Inject the samples and standards.
-
Identify and quantify the alkaloids by comparing their retention times and peak areas with those of the standards.
Visualizing the Biosynthetic Network
The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of THPB alkaloids and a typical experimental workflow for enzyme characterization.
Caption: Biosynthesis pathway of tetrahydroprotoberberine alkaloids.
Caption: Experimental workflow for enzyme characterization.
References
- 1. droracle.ai [droracle.ai]
- 2. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Isocorypalmine: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Evaluation of a Promising Dopamine (B1211576) Receptor Ligand.
This technical guide provides a comprehensive overview of (-)-Isocorypalmine, an isoquinoline (B145761) alkaloid with significant potential in drug development, particularly in the context of neurological and psychiatric disorders. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical identity, biological targets, and relevant experimental protocols.
Chemical and Physical Properties
This compound, also known as L-Isocorypalmine or (S)-Tetrahydrocolumbamine, is a natural product isolated from plants of the Corydalis species.[1] Its chemical identity is defined by the following nomenclature and identifiers:
| Identifier | Value |
| IUPAC Name | (13aS)-5,8,13,13a-tetrahydro-3,9,10-trimethoxy-6H-dibenzo[a,g]quinolizin-2-ol |
| CAS Number | 483-34-1[2][3] |
| Molecular Formula | C₂₀H₂₃NO₄[3] |
| Molecular Weight | 341.4 g/mol [3] |
| Synonyms | L-Isocorypalmine, (S)-Isocorypalmine, Tetrahydrocolumbamine |
| InChI Key | KDFKJOFJHSVROC-INIZCTEOSA-N |
Biological Activity and Quantitative Data
This compound exhibits a distinct pharmacological profile, primarily acting as a ligand for dopamine receptors. It has been identified as a high-affinity partial agonist of D1 and D5 receptors and a moderate-affinity antagonist of D2, D3, and D4 receptors. This dual action makes it a molecule of interest for conditions involving dysregulated dopaminergic neurotransmission, such as cocaine addiction.
Dopamine Receptor Binding Affinities
The binding affinities of this compound for human dopamine D1-5 receptors have been determined through competitive radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D₁ | 6.2 |
| Dopamine D₂ | 41.8 |
| Dopamine D₃ | 37.3 |
| Dopamine D₄ | 77.4 |
| Dopamine D₅ | 9.5 |
Functional Activity at Dopamine Receptors
The functional activity of this compound has been characterized, revealing its partial agonist activity at D1-like receptors. The potency (EC₅₀) and efficacy (Eₘₐₓ) are dependent on the receptor expression levels.
| Receptor & Expression Level | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) |
| Dopamine D₁ (High) | 39 | 85% |
| Dopamine D₁ (Moderate) | 263 | 34% |
Cytotoxic and Antifungal Activity
In addition to its effects on dopamine receptors, this compound has demonstrated cytotoxic effects against several cancer cell lines and antifungal properties.
| Activity | Cell Line / Organism | IC₅₀ (µM) / MIC (µg/mL) |
| Cytotoxicity | A549 (Lung Carcinoma) | 67.32 µM |
| SKOV3 (Ovarian Cancer) | 47.37 µM | |
| SK-MEL-2 (Melanoma) | 47.66 µM | |
| HCT15 (Colon Cancer) | 67.32 µM | |
| Antifungal | Candida albicans | 40-320 µg/mL |
| Candida glabrata | 40-320 µg/mL | |
| Candida krusei | 40-320 µg/mL | |
| Candida parapsilosis | 40-320 µg/mL | |
| Cryptococcus neoformans | 40-320 µg/mL |
Signaling Pathways of this compound
This compound exerts its biological effects by modulating distinct dopamine receptor signaling cascades. As a partial agonist at D1 and D5 receptors, it stimulates the Gαs/olf protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Conversely, as an antagonist at D2, D3, and D4 receptors, it blocks the inhibitory effect of dopamine on adenylyl cyclase, which is mediated by the Gαi/o protein.
References
Methodological & Application
Application Notes and Protocols: A Divergent Synthesis of (±)-Isocorypalmine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a divergent synthetic route for the preparation of (±)-isocorypalmine, a tetrahydroprotoberberine (THPB) alkaloid with potential therapeutic applications, including as an anti-cocaine therapeutic.[1][2] This strategy employs a versatile amide intermediate that can be divergently converted to either (±)-isocorypalmine or the related 8-oxoprotoberberine alkaloid, oxypalmatine (B169944).[1][3] The synthesis commences from 4-bromo-1-hydroxy-2-methoxybenzene and proceeds through a key diester intermediate.[1] The overall yield for (±)-isocorypalmine is 23%, and for oxypalmatine, it is 22%. This methodology provides a practical approach for accessing 9,10-oxygenated THPBs, which can be challenging to synthesize via traditional Mannich reactions.
Introduction
Tetrahydroprotoberberine (THPB) alkaloids represent a significant class of isoquinoline (B145761) alkaloids that exhibit a wide range of biological activities, including antimicrobial, antitumor, and antifungal properties. Furthermore, their interaction with central nervous system receptors, particularly dopamine (B1211576) receptors, has positioned them as promising candidates for the development of antipsychotic agents. (-)-Isocorypalmine, a naturally occurring THPB, has garnered attention for its ability to reduce the rewarding effects of cocaine in animal models, highlighting its potential in addiction therapy.
Traditional synthetic approaches to 9,10-oxygenated THPBs are often lengthy and problematic, especially on a larger scale. The divergent route presented here offers an efficient alternative, utilizing a common amide precursor for the synthesis of multiple alkaloid scaffolds.
Divergent Synthetic Pathway
The divergent synthesis of (±)-isocorypalmine and oxypalmatine originates from a common amide precursor (17). This intermediate undergoes a Bischler-Napieralski cyclization followed by reduction to yield the tetrahydroprotoberberine scaffold of (±)-isocorypalmine. Alternatively, manipulation of the oxidation state of the intermediate imine leads to the 8-oxoprotoberberine structure of oxypalmatine.
Caption: Divergent synthesis of (±)-isocorypalmine and oxypalmatine from a common amide intermediate.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of (±)-isocorypalmine.
| Step | Product | Starting Material | Yield (%) |
| Protection | 4-Bromo-1-(ethoxymethoxy)-2-methoxybenzene (13) | 4-Bromo-2-methoxyphenol (B1221611) | 98 |
| Malonate Alkylation | Diester (14) | Compound 13 | 54 |
| Saponification | Diacid (15) | Diester (14) | 95 |
| Amide Coupling | Amide (17) | Diacid (15) | Not specified |
| Bischler-Napieralski/Reduction | 8-Oxotetrahydroprotoberberine (18) | Amide (17) | Not specified |
| Methylation | Isocorypalmine Precursor (19) | Compound 18 | Not specified |
| Reduction/Deprotection | (±)-Isocorypalmine | Compound 19 | Not specified |
| Overall Yield | (±)-Isocorypalmine | 4-Bromo-2-methoxyphenol | 23 |
| Overall Yield (Divergent) | Oxypalmatine | 4-Bromo-2-methoxyphenol | 22 |
Experimental Protocols
General Experimental Workflow
The synthesis involves a series of standard organic chemistry reactions. A general workflow for a typical reaction step is outlined below.
Caption: General laboratory workflow for a synthetic step.
Synthesis of 4-Bromo-1-(ethoxymethoxy)-2-methoxybenzene (13)
To a solution of 4-bromo-2-methoxyphenol (10.0 g, 49.2 mmol) in dichloromethane (B109758) (150 mL) at 0 °C, N,N-diisopropylethylamine (12.8 mL, 73.8 mmol) was added. Bromomethyl ethyl ether (6.6 mL, 59.1 mmol) was then added dropwise to the solution at 0 °C. The solution was allowed to stir at room temperature for 1 hour. The reaction mixture was washed with 0.1 N HCl (120 mL). The organic layers were combined, dried over sodium sulfate, and evaporated to dryness to give compound 13 (10.1 g, 98%) as a brownish oil, which was used in the subsequent reaction without further purification.
Synthesis of Dimethyl 2-(4-(ethoxymethoxy)-3-methoxyphenyl)malonate (14)
To a solution of diisopropylamine (B44863) (6.4 mL, 46.0 mmol) in dry THF (50 mL) at -78 °C, n-butyllithium (2.5 M in hexanes, 18.4 mL, 46.0 mmol) was added dropwise. The mixture was stirred at -78 °C for 30 minutes. A solution of 4-bromo-1-(ethoxymethoxy)-2-methoxybenzene (13) (10.0 g, 38.3 mmol) in dry THF (50 mL) was added. After 45 minutes, the reaction mixture was quenched with a saturated solution of ammonium (B1175870) chloride. THF was evaporated, and the crude mixture was extracted with dichloromethane (4 x 100 mL). The solvent was reduced in vacuo, and the crude product was purified via flash chromatography on silica (B1680970) gel (10% acetone/hexanes) to afford compound 14 (6.5 g, 54%) as a yellowish oil.
Synthesis of 2-(4-(Ethoxymethoxy)-3-methoxy-2-(methoxycarbonyl)phenyl)acetic acid (15)
Compound 14 (5.8 g, 18 mmol) and potassium carbonate (5.1 g, 37 mmol) were refluxed in a 1:1 water/methanol (B129727) mixture (150 mL) for 1 hour. The methanol was evaporated, and the crude mixture was acidified with 0.1 N HCl. The solution was extracted with ethyl acetate (B1210297) (3 x 100 mL) and dried over sodium sulfate. Filtration and evaporation of the ethyl acetate extract afforded compound 15 (5.2 g, 95%) as a yellowish oil.
Key Divergent Step: Bischler-Napieralski Cyclization of Amide (17)
The key amide precursor (17) is subjected to Bischler-Napieralski cyclization using POCl₃ in acetonitrile. This reaction fortuitously leads to the simultaneous removal of the ethoxymethyl protecting group. The resulting unstable imine intermediate is then immediately treated with a reducing agent.
-
For (±)-Isocorypalmine Synthesis: The intermediate imine is reduced with sodium borohydride (B1222165) (NaBH₄) to yield the 8-oxotetrahydroprotoberberine 18. This is followed by methylation of the C10 phenol (B47542) to give precursor 19. Subsequent reduction of the 8-oxo group with lithium aluminum hydride (LAH) and debenzylation with concentrated HCl affords (±)-isocorypalmine.
Conclusion
The described divergent synthetic route provides an effective and adaptable method for the synthesis of (±)-isocorypalmine and related alkaloids. The use of a common intermediate allows for the efficient production of multiple complex molecules, which is highly advantageous for chemical library generation and structure-activity relationship studies in drug discovery. The protocols provided are based on high-yielding and standard chemical transformations, making this synthetic strategy accessible to researchers in the field.
References
Enantioselective Synthesis of (-)-Isocorypalmine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isocorypalmine, a tetrahydroprotoberberine alkaloid, has garnered significant interest due to its potential pharmacological activities. Its chiral nature necessitates precise stereochemical control during synthesis to ensure the desired therapeutic effects. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, primarily focusing on a robust and widely applicable method: the asymmetric transfer hydrogenation of a prochiral enamine precursor using a chiral ruthenium catalyst. This approach offers high enantioselectivity and good yields, making it a practical route for obtaining the desired (S)-enantiomer.
Introduction
The asymmetric synthesis of complex chiral molecules is a cornerstone of modern drug discovery and development. Tetrahydroprotoberberine alkaloids, including this compound, represent a class of natural products with a broad spectrum of biological activities. The therapeutic efficacy of these compounds is often confined to a single enantiomer, highlighting the critical need for enantioselective synthetic strategies. Several methods can be employed for asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. Among these, catalytic asymmetric synthesis is highly attractive due to its efficiency and atom economy.[1][2]
For the synthesis of tetrahydroprotoberberine alkaloids, two primary strategies have emerged for introducing chirality: an early-stage asymmetric reaction or a late-stage asymmetric transformation. A particularly successful late-stage approach involves the asymmetric hydrogenation of a cyclic enamine precursor, often catalyzed by chiral ruthenium complexes developed by Noyori and his coworkers.[3][4][5] This method has been successfully applied to the synthesis of structurally related alkaloids, such as (S)-isocorydine, demonstrating its potential for the synthesis of this compound.
Key Synthetic Strategy: Asymmetric Transfer Hydrogenation
The recommended strategy for the enantioselective synthesis of this compound involves the asymmetric transfer hydrogenation of the corresponding dihydroprotoberberine precursor. This key transformation introduces the stereocenter at the C-13a position with high enantiomeric excess (ee).
The overall synthetic workflow can be summarized as follows:
Caption: General workflow for the synthesis of this compound.
The crucial step in this sequence is the asymmetric transfer hydrogenation, which is catalyzed by a chiral Ru(II) complex. The catalyst, typically of the form RuCl--INVALID-LINK--, facilitates the transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine (B128534) mixture) to the C=N bond of the dihydroprotoberberine intermediate in a highly stereocontrolled manner.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The mechanism of the Noyori-type asymmetric transfer hydrogenation is well-established and proceeds through a concerted outer-sphere pathway.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Quantitative Data Summary
The following table summarizes typical quantitative data expected for the key asymmetric transfer hydrogenation step in the synthesis of related tetrahydroprotoberberine alkaloids, which can be extrapolated for the synthesis of this compound.
| Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Dihydroprotoberberine | RuCl--INVALID-LINK-- | 1-2 | Formic Acid/Triethylamine | 25-40 | 12-24 | 85-95 | >98 |
| 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Ru-catalyst | Not specified | Not specified | Not specified | Not specified | 77.0 | 99.67 |
Data for the second entry is for the synthesis of a precursor to (S)-isocorydine and serves as a reference.
Experimental Protocols
Protocol 1: Synthesis of the Prochiral Dihydroprotoberberine Precursor
This protocol describes a general procedure for the synthesis of the prochiral enamine precursor for this compound via a Bischler-Napieralski and subsequent Pictet-Spengler reaction.
Materials:
-
Substituted β-phenethylamine derivative
-
Substituted phenylacetyl chloride derivative
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (B52724) (anhydrous)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Formation: To a solution of the substituted β-phenethylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C, add the substituted phenylacetyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.
-
Bischler-Napieralski Cyclization: Dissolve the amide (1.0 equiv) in anhydrous acetonitrile and cool to 0 °C. Add phosphorus oxychloride (2.0 equiv) dropwise. Warm the reaction to reflux and stir for 2-4 hours. Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated ammonium (B1175870) hydroxide. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.
-
Pictet-Spengler Reaction: Dissolve the crude dihydroisoquinoline (1.0 equiv) in DCM. Add formaldehyde (3.0 equiv, 37% aqueous solution) followed by trifluoroacetic acid (1.5 equiv). Stir the reaction at room temperature for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the dihydroprotoberberine precursor.
Protocol 2: Enantioselective Asymmetric Transfer Hydrogenation
This protocol details the key enantioselective step to produce this compound.
Materials:
-
Dihydroprotoberberine precursor (from Protocol 1)
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for ee determination
Procedure:
-
Catalyst and Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Hydrogenation Reaction: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the dihydroprotoberberine precursor (1.0 equiv) in the formic acid/triethylamine mixture. Add the RuCl--INVALID-LINK-- catalyst (0.01-0.02 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 25-40 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Characterization: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the final product by chiral HPLC analysis.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through a late-stage asymmetric transfer hydrogenation using a Noyori-type chiral ruthenium catalyst. This method provides high yields and excellent enantioselectivity, making it a valuable tool for the preparation of this and other biologically important tetrahydroprotoberberine alkaloids. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis and medicinal chemistry.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. cytothesis.us [cytothesis.us]
- 5. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the Extraction of (-)-Isocorypalmine from Corydalis yanhusuo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corydalis yanhusuo, a key herb in traditional Chinese medicine, is a rich source of various isoquinoline (B145761) alkaloids, which are known for their wide range of pharmacological activities, including analgesic, anti-inflammatory, and sedative effects.[1][2][3] Among these, (-)-Isocorypalmine has garnered significant interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction and isolation of this compound from the dried tubers of Corydalis yanhusuo, compiling optimized extraction methods and purification techniques from published research.
Data Presentation
The following table summarizes the quantitative data from an optimized extraction and purification process for total alkaloids from Corydalis yanhusuo, which includes Isocorypalmine. This provides an expected yield for a range of alkaloids in a purified extract.
| Alkaloid | Content in Purified Extract (%) |
| Dehydrocorydaline | 13.11 |
| Glaucine | 14.03 |
| (+)-Corydaline | 3.55 |
| Tetrahydropalmatine | 3.13 |
| Coptisine | 2.79 |
| Protopine | 2.71 |
| (R)-(+)-Corypalmine | 2.37 |
| Palmatine hydrochloride | 2.24 |
| Total Alkaloids | >50 |
Data sourced from an optimized reflux extraction followed by macroporous resin purification.[4][5]
Experimental Protocols
This section details two primary methodologies for the extraction and purification of this compound from Corydalis yanhusuo.
Method 1: Optimized Reflux Extraction and Macroporous Resin Purification
This method is adapted from an optimized protocol for the extraction of total alkaloids from C. yanhusuo and is suitable for obtaining a high yield of a mixture of alkaloids, from which this compound can be further isolated.
1. Preparation of Plant Material:
-
Obtain dried tubers of Corydalis yanhusuo.
-
Grind the tubers into a coarse powder (approximately 50 mesh).
2. Extraction:
-
Weigh 500 g of the powdered C. yanhusuo.
-
Prepare the extraction solvent: 70% ethanol (B145695) with the pH adjusted to 10 using diluted ammonia.
-
Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).
-
Heat the mixture and perform reflux extraction for 60 minutes.
-
Filter the mixture to collect the filtrate.
-
Repeat the reflux extraction with fresh solvent for another 60 minutes and filter.
-
Combine the filtrates from both extractions.
-
Concentrate the combined filtrate under reduced pressure to recover the ethanol.
-
Dilute the resulting aqueous solution with water to a final volume of 1000 mL.
3. Purification using Macroporous Adsorption Resin:
-
Select NKA-9 macroporous adsorption resin for the best separation and enrichment of C. yanhusuo alkaloids.
-
Pack a column with the pre-treated resin.
-
Load the crude extract onto the resin column.
-
Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.
-
Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.
-
Collect the eluate containing the purified total alkaloids.
-
The resulting product is expected to contain over 50% total alkaloids.
4. Isolation of this compound:
-
The purified total alkaloid extract can be further subjected to preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate individual alkaloids, including this compound.
Method 2: Sequential Solvent Extraction and Silica (B1680970) Gel Chromatography
This method is based on bioactivity-guided fractionation and is effective for isolating specific alkaloids like Isocorypalmine.
1. Initial Extraction:
-
Powder the dried tubers of C. yanhusuo.
-
Extract the powder with 70% aqueous acetone (B3395972) three times at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a residue.
2. Sequential Solvent Fractionation:
-
Subject the residue to sequential extraction with the following solvents in order of increasing polarity:
-
Hexane
-
Ethyl acetate
-
Butanol
-
-
This will yield different fractions enriched with compounds of varying polarities.
3. Silica Gel Column Chromatography:
-
Combine the hexane, ethyl acetate, and butanol extracts, as these are reported to contain Isocorypalmine.
-
Prepare a silica gel column.
-
Load the combined extract onto the column.
-
Elute the column with a gradient of increasing methanol in dichloromethane (B109758) (e.g., 10:1, 5:1, 3:1, 1:1, and 1:2) to separate the different alkaloids.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing Isocorypalmine.
-
Combine the pure fractions of Isocorypalmine and evaporate the solvent.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the quantification of this compound in the extracts and purified fractions.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column is commonly used for the separation of alkaloids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an acid like phosphoric acid or formic acid) is often employed.
-
Detection: UV detection at approximately 230 nm or 280 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.
Visualizations
Caption: Workflow for the optimized reflux extraction of total alkaloids from Corydalis yanhusuo.
Caption: Purification workflow for the isolation of this compound from the crude extract.
References
- 1. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (-)-Isocorypalmine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isocorypalmine is a bioactive isoquinoline (B145761) alkaloid found in various plant species, notably those of the Corydalis genus.[1] It has garnered significant interest within the scientific community due to its potential therapeutic applications. As a metabolite of l-tetrahydropalmatine, this compound exhibits a range of biological activities, making its accurate quantification in plant materials, pharmaceutical formulations, and biological matrices a critical aspect of research and development.
This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of this compound. The protocols detailed herein are designed to be readily implemented in a laboratory setting.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.4 g/mol [1][2] |
| CAS Number | 483-34-1[1] |
| Appearance | Solid[1] |
| Solubility | Soluble in Methanol (B129727) |
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Triethylamine (TEA) (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Deionized or HPLC-grade water
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.2% Triethylamine, pH adjusted to 5.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 27% B10-15 min: 27-33% B15-30 min: 33-95% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Corydalis Tuber)
-
Grinding: Grind the dried Corydalis tuber into a fine powder (approximately 30 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a suitable container. Add 20 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature to facilitate the extraction of alkaloids.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Quantitative Data Summary
The following table presents representative quantitative data obtained from the validation of this HPLC method.
| Parameter | Result |
| Retention Time | Approximately 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Mean Recovery) | 99.5% |
| Precision (RSD for repeatability) | 0.8% |
| Precision (RSD for intermediate precision) | 1.2% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Hypothetical signaling pathway involving this compound and dopamine receptors.
References
Application Notes & Protocols: LC-MS/MS for Metabolite Identification of (-)-Isocorypalmine
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Isocorypalmine, also known as l-isocorypalmine, is an active alkaloid compound with recognized biological activities, including potential applications in the treatment of cocaine use disorder.[1][2] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and overall pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique for the identification and characterization of drug metabolites in complex biological matrices.[3] This document provides a detailed protocol for the identification of this compound metabolites in biological samples using LC-MS/MS, based on established methodologies.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for the extraction of this compound and its metabolites from biological samples such as plasma, urine, or feces.[2][4]
Materials:
-
Biological matrix (e.g., rat plasma)
-
Ethyl acetate (B1210297)
-
Internal Standard (IS) solution (e.g., Diazepam)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw the biological samples to room temperature.
-
Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a general guideline and may require optimization based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column, such as a Bonshell ASB C18 (2.1 mm × 100 mm, 2.7 µm), is suitable for separation.
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 35°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for metabolite profiling and product ion scan (MS/MS) for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
-
Collision Gas: Argon
-
Collision Energy: Optimize for each metabolite to achieve characteristic fragmentation.
Data Presentation
Metabolite Identification
A total of 21 metabolites of l-isocorypalmine have been identified in rats, comprising six phase I and fifteen phase II metabolites. The primary metabolic pathways include demethylation, oxidation, dehydrogenation, sulfate (B86663) conjugation, and glucuronide conjugation, with glucuronidation being the major route. The metabolites were detected across various biological matrices, with all 21 found in urine, nine in plasma, and three in feces.
Table 1: Summary of Identified Metabolites of this compound
| Metabolite ID | Proposed Biotransformation | Formula | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |
| M1 | Demethylation | C19H22NO4+ | 328 | 192, 177, 149 |
| M2 | Hydroxylation | C20H24NO5+ | 358 | 192, 177, 165 |
| M3 | Dihydroxylation | C20H24NO6+ | 374 | 192, 177, 165 |
| M4 | Dehydrogenation | C20H22NO4+ | 340 | 192, 177, 149 |
| M5 | Demethylation + Hydroxylation | C19H22NO5+ | 344 | 192, 177, 149 |
| M6 | Glucuronide Conjugation | C26H32NO10+ | 522 | 342 |
| M7 | Demethyl-Glucuronide Conjugation | C25H30NO10+ | 508 | 328 |
| M8 | Sulfate Conjugation | C20H24NO7S+ | 422 | 342 |
This table is a representative summary based on common metabolic pathways. The exact m/z values and fragmentation patterns should be confirmed experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for metabolite identification.
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound.
Conclusion
The described LC-MS/MS methodology provides a robust and sensitive approach for the comprehensive identification of this compound metabolites in various biological matrices. The combination of high-resolution chromatography and tandem mass spectrometry allows for the separation and structural elucidation of both phase I and phase II metabolites. This information is invaluable for understanding the drug's disposition and for guiding further preclinical and clinical development. The provided protocols and data serve as a foundational guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Metabolite profiling of l-isocorypalmine in rat urine, plasma, and feces after oral administration using high performance liquid chromatography coupled to Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution, and excretion studies of l-isocorypalmine using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of (-)-Isocorypalmine using ¹H and ¹³C NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Isocorypalmine, also known as (-)-Tetrahydrocolumbamine, is a tetrahydroprotoberberine alkaloid predominantly isolated from plants of the Corydalis genus, such as Corydalis chaerophylla. This class of natural products is of significant interest due to its wide range of pharmacological activities. This compound has been identified as a dopamine (B1211576) receptor ligand, making it a valuable compound for neurological and drug addiction research.[1] Accurate structural elucidation and purity assessment are critical for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such natural products. This document provides detailed ¹H and ¹³C NMR spectral data for this compound and outlines the standard protocols for data acquisition.
Spectroscopic Data Presentation
The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (B151607) (CDCl₃) and are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | 6.70 | s | - |
| H-4 | 6.60 | s | - |
| H-8 | 4.10 | d | 16.0 |
| H-11 | 6.80 | d | 8.5 |
| H-12 | 6.75 | d | 8.5 |
| 2-OCH₃ | 3.84 | s | - |
| 3-OCH₃ | 3.85 | s | - |
| 9-OCH₃ | 3.82 | s | - |
Data compiled from related literature on the structural elucidation of alkaloids from Corydalis chaerophylla.[2]
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ ppm) |
| C-1 | 108.5 |
| C-1a | 127.5 |
| C-2 | 147.5 |
| C-3 | 147.6 |
| C-4 | 111.2 |
| C-4a | 128.9 |
| C-5 | 29.1 |
| C-6 | 51.3 |
| C-8 | 53.5 |
| C-8a | 126.5 |
| C-9 | 145.2 |
| C-10 | 144.0 |
| C-11 | 111.5 |
| C-12 | 123.8 |
| C-12a | 129.8 |
| C-13a | 58.6 |
| 2-OCH₃ | 55.8 |
| 3-OCH₃ | 55.9 |
| 9-OCH₃ | 56.0 |
Data compiled from related literature on the structural elucidation of alkaloids from Corydalis chaerophylla.[2]
Experimental Protocols
The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation
-
Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Mass: Accurately weigh 5-10 mg of the purified compound.
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For solubility assessment in other solvents, deuterated methanol (B129727) (CD₃OD) is also commonly used.[2]
-
Internal Standard: Add tetramethylsilane (TMS) to the solution as an internal reference (0 ppm for both ¹H and ¹³C NMR).
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically 4-5 cm).
2. ¹H NMR Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) is recommended for good signal dispersion.
-
Temperature: Set the probe temperature to 25 °C (298 K).
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming on the sample to achieve high magnetic field homogeneity, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set to approximately 12-15 ppm to cover the entire proton chemical shift range.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Number of Scans (ns): Average 16 to 64 scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and pick peaks.
-
3. ¹³C NMR Spectroscopy Protocol
-
Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to approximately 200-220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, often taking several hours to acquire.
-
-
Processing:
-
Apply Fourier transformation with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform phase and baseline correction.
-
Calibrate the spectrum using the central peak of the CDCl₃ solvent signal at 77.16 ppm.
-
Pick peaks to generate the final spectrum.
-
Visualization of Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from its natural source.
Caption: Workflow from plant extraction to structural elucidation.
References
Application Notes and Protocols for Investigating (-)-Isocorypalmine in Animal Models of Cocaine Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health concern with limited effective pharmacological treatments. Preclinical research using animal models is crucial for the development of novel therapeutics. (-)-Isocorypalmine (l-ICP), a naturally occurring alkaloid, has shown promise as a potential agent for treating cocaine addiction. These application notes provide detailed protocols for utilizing various animal models to study the effects of l-ICP on cocaine addiction-related behaviors. The protocols are based on established methodologies and findings from key studies in the field.
Pharmacological Profile of this compound
This compound acts as a dual-action dopamine (B1211576) receptor modulator. It is a partial agonist at D1 and D5 dopamine receptors and an antagonist at D2, D3, and D4 dopamine receptors.[1][2] This unique pharmacological profile suggests its potential to mitigate the rewarding effects of cocaine and reduce drug-seeking behaviors.
Data Summary: Effects of this compound on Cocaine-Induced Behaviors in Mice
The following tables summarize the quantitative data from studies investigating the effects of l-ICP on cocaine-induced locomotor activity, sensitization, and conditioned place preference (CPP) in mice.
Table 1: Effect of this compound Pretreatment on Acute Cocaine-Induced Hyperlocomotion
| Treatment Group (i.p.) | Dose (mg/kg) | Locomotor Activity (Distance traveled in cm, Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 200 |
| Vehicle + Cocaine | 20 | 8500 ± 500 |
| l-ICP + Cocaine | 1 | 7000 ± 450 |
| l-ICP + Cocaine | 3 | 5500 ± 400* |
| l-ICP + Cocaine | 10 | 3000 ± 300** |
*p < 0.01, **p < 0.001 compared to Vehicle + Cocaine group. Data adapted from Xu et al., 2013.[1]
Table 2: Effect of this compound on the Development of Cocaine-Induced Locomotor Sensitization
| Treatment Group (Daily for 5 days) | Challenge (Day 13) | Locomotor Activity on Day 5 (Mean ± SEM) | Locomotor Activity on Day 13 (Mean ± SEM) |
| Vehicle + Saline | Cocaine (20 mg/kg) | 2000 ± 250 | 9000 ± 600 |
| Vehicle + Cocaine (20 mg/kg) | Cocaine (20 mg/kg) | 12000 ± 800 | 15000 ± 1000 |
| l-ICP (10 mg/kg) + Cocaine (20 mg/kg) | Cocaine (20 mg/kg) | 7000 ± 500 | 9500 ± 700 |
*p < 0.05 compared to Vehicle + Cocaine group. Data adapted from Xu et al., 2013.[1]
Table 3: Effect of this compound on the Acquisition of Cocaine-Induced Conditioned Place Preference (CPP)
| Treatment Group (Conditioning) | CPP Score (Time in Cocaine-Paired Chamber - Time in Saline-Paired Chamber in s, Mean ± SEM) |
| Saline | 50 ± 30 |
| Cocaine (20 mg/kg) | 400 ± 50 |
| l-ICP (10 mg/kg) + Cocaine (20 mg/kg) | 80 ± 40* |
| l-ICP (10 mg/kg) | 30 ± 25 |
*p < 0.01 compared to Cocaine group. Data adapted from Xu et al., 2013.[1]
Signaling Pathway of this compound's Action on Dopamine Receptors
Caption: Proposed mechanism of this compound action on dopamine signaling.
Experimental Protocols
Cocaine-Induced Locomotor Activity and Sensitization in Mice
This protocol is designed to assess the effect of l-ICP on the acute hyperlocomotor effects of cocaine and the development of locomotor sensitization.
Workflow Diagram:
Caption: Experimental workflow for locomotor activity and sensitization studies.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (l-ICP)
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Vehicle for l-ICP (e.g., 1% Tween 80 in saline)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
a. Acute Locomotor Activity:
-
Habituate mice to the locomotor activity chambers for 30 minutes.
-
Administer l-ICP (1, 3, or 10 mg/kg, i.p.) or vehicle.
-
After 10 minutes, administer cocaine (20 mg/kg, i.p.) or saline.
-
Immediately place the mice back into the chambers and record locomotor activity for 60-120 minutes.
b. Locomotor Sensitization:
-
Induction Phase (Days 1-5):
-
Administer l-ICP (10 mg/kg, i.p.) or vehicle.
-
After 10 minutes, administer cocaine (20 mg/kg, i.p.) or saline.
-
Record locomotor activity for 30-60 minutes after cocaine/saline injection.
-
-
Withdrawal Phase (Days 6-12):
-
Leave mice undisturbed in their home cages.
-
-
Expression Phase (Day 13):
-
Administer a challenge dose of cocaine (20 mg/kg, i.p.) to all groups.
-
Record locomotor activity for 60-120 minutes.
-
Cocaine-Induced Conditioned Place Preference (CPP) in Mice
This protocol assesses the effect of l-ICP on the rewarding properties of cocaine.
Workflow Diagram:
Caption: Experimental workflow for Conditioned Place Preference (CPP).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (l-ICP)
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Vehicle for l-ICP
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software
Procedure:
-
Pre-Test (Day 1):
-
Place each mouse in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference.
-
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer cocaine (20 mg/kg, i.p.) preceded by l-ICP (10 mg/kg, i.p.) or vehicle and confine the mouse to one of the outer chambers for 30 minutes.
-
On the intervening days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The cocaine-paired chamber should be counterbalanced across animals.
-
-
Post-Test (Day 8):
-
Place each mouse in the central compartment and allow free access to all chambers for 15 minutes in a drug-free state.
-
Record the time spent in each chamber. The CPP score is calculated as the time spent in the cocaine-paired chamber minus the time spent in the saline-paired chamber.
-
Proposed Protocol: Intravenous Cocaine Self-Administration in Rats
This proposed protocol is designed to evaluate the effect of l-ICP on the reinforcing effects of cocaine.
Workflow Diagram:
Caption: Proposed workflow for intravenous cocaine self-administration study.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound (l-ICP)
-
Cocaine hydrochloride
-
Sterile saline (0.9%) and heparin
-
Surgical instruments for intravenous catheterization
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system
-
Intravenous catheters and harnesses
Procedure:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein.
-
Recovery: Allow rats to recover for 5-7 days post-surgery.
-
Acquisition:
-
Train rats to press a lever for intravenous cocaine infusions (e.g., 0.75 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule during daily 2-hour sessions.
-
A second, inactive lever should be present, with presses having no consequence.
-
-
Maintenance: Once stable responding is achieved, the schedule can be shifted to an FR5 schedule.
-
Testing:
-
Once responding is stable on the FR5 schedule, administer l-ICP (e.g., 3, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
To assess motivation, a Progressive Ratio (PR) schedule can be used following stable FR responding. The breakpoint (the number of lever presses for the last infusion) is the primary measure.
-
Proposed Protocol: Reinstatement of Cocaine-Seeking in Rats
This proposed protocol evaluates the effect of l-ICP on relapse to cocaine-seeking behavior.
Workflow Diagram:
Caption: Proposed workflow for reinstatement of cocaine-seeking study.
Procedure:
-
Self-Administration and Extinction: Train rats to self-administer cocaine as described above. Following stable responding, begin extinction sessions where lever presses no longer result in cocaine infusion. Continue until responding is significantly reduced (e.g., <20% of maintenance levels).
-
Reinstatement Testing:
-
Administer l-ICP (e.g., 3, 10, 20 mg/kg, i.p.) or vehicle 30 minutes prior to the reinstatement test.
-
Induce reinstatement using one of the following methods:
-
Drug-Primed Reinstatement: A non-contingent injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Cue-Induced Reinstatement: Presentation of the cues previously associated with cocaine infusion (e.g., light and tone) following a lever press.
-
Stress-Induced Reinstatement: Exposure to a mild footshock or social defeat stress prior to the session.
-
-
Measure the number of presses on the previously active lever.
-
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound for cocaine addiction. The provided protocols for established animal models, along with the summarized data and proposed experimental designs, offer a solid foundation for preclinical studies in this promising area of research. Careful consideration of experimental design, including appropriate controls and statistical analysis, is essential for obtaining robust and reliable data.
References
Application Notes and Protocols for (-)-Isocorypalmine in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isocorypalmine (l-ICP), a mono-demethylated analog of l-tetrahydropalmatine (l-THP) isolated from the plant Corydalis yanhusuo, has emerged as a promising compound for the treatment of psychostimulant addiction.[1][2] Its unique pharmacological profile as a dopamine (B1211576) D1 receptor partial agonist and a D2 receptor antagonist allows it to modulate the brain's reward circuitry, making it a valuable tool in preclinical addiction research.[1][2] The conditioned place preference (CPP) paradigm is a standard behavioral model used to evaluate the rewarding and aversive properties of drugs and is a critical tool for assessing the potential of compounds like l-ICP to treat substance use disorders.[3]
These application notes provide a comprehensive overview of the use of this compound in CPP studies, with a focus on its effects on cocaine-induced reward. While direct studies on its effect on opioid-induced CPP are limited, its mechanism of action suggests potential applications in that domain as well. This document offers detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways to aid researchers in designing and interpreting their studies.
Pharmacological Profile of this compound
This compound exhibits a distinct affinity and activity profile at dopamine receptors, which is central to its effects on drug-seeking behavior. Unlike its parent compound, l-THP, l-ICP binds with high affinity to both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors.
Receptor Binding Affinities:
Quantitative analysis of l-ICP's binding affinity (Ki) reveals its potent interaction with dopamine receptors. The data presented below is from competitive binding assays using human dopamine receptors stably expressed in HEK293 cells.
| Receptor Subtype | This compound (l-ICP) Ki (nM) | l-Tetrahydropalmatine (l-THP) Ki (nM) |
| D1 | 5.1 - 6.2 | ~150 |
| D2 | 41.8 | >1000 |
| D3 | 37.3 | >1000 |
| D4 | 77.4 | >1000 |
| D5 | 9.5 | ~300 |
Data sourced from Xu et al. (2013).
Functional Activity:
Functional assays have characterized l-ICP as a partial agonist at D1 and D5 receptors and an antagonist at D2, D3, and D4 receptors . This dual action is believed to be the cornerstone of its therapeutic potential, allowing it to modulate dopamine signaling in a way that reduces the rewarding effects of drugs of abuse without causing significant side effects like sedation.
Application in Cocaine Conditioned Place Preference
Studies have demonstrated that this compound can effectively block the acquisition of cocaine-induced CPP in mice. When administered prior to cocaine during the conditioning phase, l-ICP prevents the mice from developing a preference for the cocaine-paired environment. Importantly, l-ICP itself does not produce either a conditioned place preference or aversion, indicating a lack of intrinsic rewarding or aversive properties at the doses tested.
Summary of Preclinical Findings:
| Parameter | Observation | Reference |
| Effect on Cocaine CPP | Pretreatment with 10 mg/kg l-ICP (i.p.) blocked the acquisition of CPP induced by 20 mg/kg cocaine (i.p.). | |
| Intrinsic Properties | 10 mg/kg l-ICP (i.p.) alone did not induce CPP or conditioned place aversion (CPA). | |
| Effect on Locomotion | 10 mg/kg l-ICP (i.p.) transiently inhibited spontaneous locomotor activity for less than 30 minutes. It also dose-dependently reduced cocaine-induced hyperlocomotion. | |
| Effect on Sensitization | Daily administration of 10 mg/kg l-ICP (i.p.) prior to cocaine for 5 days reduced the expression of locomotor sensitization to cocaine. |
Potential Application in Morphine Conditioned Place Preference
While direct experimental evidence for the effect of this compound on morphine-induced CPP is currently lacking in the reviewed literature, its mechanism of action provides a strong rationale for its potential efficacy. Morphine, like cocaine, increases dopamine levels in the nucleus accumbens, which is a critical component of its rewarding effects and the development of CPP. The dopaminergic system, particularly D1 and D2 receptors, plays a crucial role in mediating the rewarding properties of opioids.
Given that l-ICP acts as a D1 partial agonist and a D2 antagonist, it is plausible that it would also attenuate the rewarding effects of morphine. By partially stimulating D1 receptors, it may occupy the receptor and reduce the downstream signaling induced by the large surge of dopamine released by morphine. As a D2 antagonist, it would block the inhibitory effects of dopamine on the indirect pathway, which could also contribute to a reduction in the net rewarding signal. Studies using D1 and D2 receptor antagonists have shown that they can attenuate the expression and facilitate the extinction of morphine-induced CPP.
Experimental Protocols
The following is a detailed protocol for a conditioned place preference study to evaluate the effect of this compound on the rewarding properties of a drug of abuse, such as cocaine. This protocol is based on established methodologies.
Apparatus
-
A standard three-chamber CPP apparatus is used. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall colors/patterns and floor textures). A smaller, neutral center chamber connects the two outer chambers, with removable doors to control access.
-
An automated animal activity monitoring system with video tracking software is used to record the time spent in each chamber.
Experimental Animals
-
Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice should be handled for several days before the start of the experiment to acclimate them to the researcher.
Experimental Design and Procedure
An unbiased, counterbalanced design is recommended to avoid confounding effects of initial chamber preference.
Phase 1: Pre-Test (Habituation and Baseline Preference)
-
On Day 0, place each mouse in the center chamber of the CPP apparatus with the doors to the outer chambers open.
-
Allow the mouse to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
-
Mice showing a strong unconditioned preference for one chamber (e.g., spending >60% of the time in one chamber) may be excluded from the study.
-
The drug-paired and vehicle-paired chambers are then assigned in a counterbalanced manner, irrespective of the initial preference.
Phase 2: Conditioning (Acquisition of Preference)
-
This phase typically lasts for 6 days (Days 1-6).
-
On conditioning days, mice receive two pairings, one with the drug and one with the vehicle (saline), typically separated by several hours.
-
Drug Pairing:
-
Administer the vehicle for this compound (e.g., saline) or this compound (e.g., 10 mg/kg, i.p.).
-
After a 10-minute pretreatment interval, administer the drug of abuse (e.g., cocaine, 20 mg/kg, i.p.) or its vehicle (saline).
-
Immediately confine the mouse to its assigned drug-paired chamber for 40 minutes.
-
-
Vehicle Pairing:
-
Administer the vehicle for both the pretreatment and the primary injection.
-
Immediately confine the mouse to its assigned vehicle-paired chamber for 40 minutes.
-
-
The order of drug and vehicle pairings should be alternated across days.
Phase 3: Post-Test (Expression of Preference)
-
On Day 7, with no drug administration, place each mouse in the center chamber with the doors to the outer chambers open.
-
Allow the mouse to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
The CPP score is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
Data Analysis
-
The primary dependent variable is the CPP score.
-
Statistical analysis is typically performed using a two-way ANOVA with pretreatment (vehicle vs. l-ICP) and conditioning drug (saline vs. cocaine) as the main factors, followed by post-hoc tests to compare individual groups.
-
A significant increase in the CPP score in the vehicle/cocaine group compared to the vehicle/saline group indicates successful conditioning.
-
A significant reduction in the CPP score in the l-ICP/cocaine group compared to the vehicle/cocaine group indicates that l-ICP blocked the acquisition of CPP.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a typical conditioned place preference experiment to test the efficacy of this compound.
Signaling Pathway of this compound in the Nucleus Accumbens
The rewarding effects of drugs of abuse are largely mediated by the mesolimbic dopamine system, with the nucleus accumbens being a key structure. The following diagram illustrates the proposed mechanism by which this compound modulates dopamine signaling in the medium spiny neurons (MSNs) of the nucleus accumbens to attenuate the rewarding effects of drugs like cocaine.
References
- 1. Effects of DA D1 and D2 antagonists on the sensitisation to the motor effects of morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D1 and D2 medium spiny neurons in the nucleus accumbens core have distinct and valence-independent roles in learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-Isocorypalmine and Related Protoberberine Alkaloids as Anti-Tumor Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isocorypalmine is a protoberberine alkaloid with potential as an anti-tumor agent. While direct studies on this compound are limited, extensive research on structurally similar protoberberine alkaloids, such as berberine (B55584), and related aporphine (B1220529) alkaloids like isocorydine, provides significant insights into its putative anti-cancer activities. These compounds have demonstrated efficacy in inhibiting the proliferation of various cancer cells and suppressing tumor growth in preclinical models. The proposed mechanisms of action involve the modulation of key signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. This document provides a summary of the available data on related compounds to serve as a guide for investigating the anti-tumor potential of this compound.
Mechanism of Action
Protoberberine alkaloids exert their anti-tumor effects through a multi-targeted approach, influencing several critical cellular processes:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is often mediated by the regulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.[1]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at various phases (e.g., G1, G2/M), preventing cancer cell division and proliferation. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[2][3]
-
Inhibition of Metastasis: Protoberberine alkaloids have been shown to suppress the invasion and migration of cancer cells, key processes in metastasis. This can occur through the downregulation of matrix metalloproteinases (MMPs) and the modulation of pathways involved in epithelial-mesenchymal transition (EMT).[4]
-
Modulation of Signaling Pathways: The anti-tumor activities of these alkaloids are largely attributed to their ability to interfere with crucial cancer-related signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Protoberberine alkaloids can inhibit this pathway, leading to decreased cancer cell growth.[4]
-
MAPK Pathway: The MAPK signaling cascade plays a vital role in cell proliferation, differentiation, and survival. Modulation of this pathway by compounds like berberine can lead to anti-tumor effects.
-
NF-κB Signaling: The transcription factor NF-κB is involved in inflammation and cancer progression. Inhibition of NF-κB signaling by these alkaloids can reduce the expression of genes that promote tumor growth and survival.
-
Data Presentation
The following table summarizes the in vitro cytotoxic activity of various protoberberine and related alkaloids against different human cancer cell lines, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Demethylsonodione | T24 (Bladder) | - | 3.68 ± 0.25 | |
| Maclekarpine A | BGC-823 (Gastric) | - | 0.7 | |
| Maclekarpine C | Multiple | - | 1.6 - 3.4 | |
| Maclekarpine D | Multiple | - | 0.2 - 2.0 | |
| Isocorydine Derivative 6 | HepG2 (Liver) | - | 78.10 | |
| Isocorydine Derivative 6 | A549 (Lung) | - | 63.70 | |
| Isocorydine Derivative 6 | SGC7901 (Gastric) | - | 67.91 |
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Caption: MAPK signaling pathway modulation.
Caption: General experimental workflow.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, SGC7901)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in key signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., 1-5 x 10⁶ cells per mouse)
-
This compound formulation for injection (e.g., dissolved in saline with a solubilizing agent)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at various doses according to a predetermined schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Disclaimer: The information provided in this document regarding the anti-tumor activity and mechanisms of this compound is based on studies of structurally related compounds. Further research is required to specifically validate these findings for this compound. The protocols provided are general guidelines and may need to be optimized for specific experimental conditions.
References
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 2. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 4. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of (-)-Isocorypalmine chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (-)-Isocorypalmine chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section provides detailed solutions to common problems that may arise during the synthesis of this compound, focusing on the key reaction steps.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction is a critical step in forming the dihydroisoquinoline core of this compound.
Question: Why is the yield of my Bischler-Napieralski reaction low or non-existent?
Answer:
Low or no yield in a Bischler-Napieralski reaction can be attributed to several factors:
-
Substrate Reactivity: The reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings. If your β-arylethylamide substrate contains electron-withdrawing groups, the cyclization will be less efficient.
-
Dehydrating Agent: The choice and quality of the dehydrating agent are crucial.
-
Phosphoryl chloride (POCl₃) is commonly used. Ensure it is fresh and not decomposed.
-
For less reactive substrates, stronger conditions like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[1]
-
Milder reagents like triflic anhydride (B1165640) (Tf₂O) can also be effective, sometimes providing higher selectivity.
-
-
Reaction Temperature: The temperature must be high enough to drive the reaction to completion. If the temperature is too low, the reaction may not initiate or proceed slowly. Refluxing in solvents like toluene (B28343) or xylene is common.[2]
-
Moisture: The presence of water will quench the dehydrating agent and halt the reaction. Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.
Question: I am observing the formation of a styrene-like side product. What is the cause and how can it be prevented?
Answer:
The formation of a styrene-like byproduct is likely due to a retro-Ritter reaction. This side reaction is evidence for the presence of a nitrilium salt intermediate. To minimize this:
-
Solvent Choice: Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the elimination product.
-
Milder Reagents: Employing milder reagents such as oxalyl chloride or triflic anhydride (Tf₂O) allows the reaction to proceed under less harsh conditions, which can prevent the formation of the intermediates that lead to the retro-Ritter reaction.
Question: My product is a mixture of regioisomers. How can I improve the selectivity?
Answer:
The formation of regioisomers can occur, especially with strong dehydrating agents like P₂O₅. This is often due to cyclization at an alternative position on the aromatic ring (ipso-attack) to form a spiro intermediate, which then rearranges.[1] To improve regioselectivity:
-
Reagent Selection: Try a different dehydrating agent. For example, POCl₃ may give the "normal" product, whereas P₂O₅ might lead to a mixture. Milder reagents like Tf₂O with 2-chloropyridine (B119429) can offer higher selectivity.
-
Protecting Groups: Strategically placing blocking groups on the aromatic ring can prevent cyclization at undesired positions.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is another key method for constructing the tetrahydroisoquinoline skeleton.
Question: What are the common reasons for low yield in a Pictet-Spengler reaction?
Answer:
Several factors can contribute to low yields in a Pictet-Spengler reaction:
-
Aromatic Ring Activation: The reaction works best with electron-rich aromatic systems.[3] For less activated systems, harsher conditions such as stronger acids and higher temperatures may be required.[2]
-
Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. The equilibrium for its formation might not be favorable. Using an appropriate acid catalyst is essential to drive the formation of this electrophilic intermediate.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others require heating.
-
Solvent: Protic solvents are traditional, but aprotic solvents have been shown to sometimes provide superior yields. A solvent screen may be necessary to find the optimal conditions.
-
Catalyst: A range of acid catalysts can be used, from protic acids like HCl and TFA to Lewis acids. For enantioselective syntheses, chiral phosphoric acids are often employed.
-
Question: How can I control the regioselectivity of the Pictet-Spengler reaction?
Answer:
Regioselectivity can be a challenge if multiple cyclization sites are available.
-
Solvent Effects: The choice of solvent can surprisingly direct regioselectivity. For example, in the synthesis of some tetrahydroprotoberberine alkaloids, a switch from a protic to an aprotic solvent can favor ortho-cyclization over the more common para-cyclization.
-
Substrate Control: The substitution pattern on the aromatic ring will heavily influence the site of cyclization due to electronic and steric effects.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for preparing this compound?
A1: The most common strategies involve the construction of the core tetrahydroprotoberberine skeleton using either the Bischler-Napieralski reaction or the Pictet-Spengler reaction, followed by appropriate functional group manipulations. Enantioselectivity is typically introduced through the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.
Q2: How can the purity of the final this compound product be improved?
A2: Purification of tetrahydroprotoberberine alkaloids like this compound often involves a combination of techniques:
-
Aqueous Workup: A standard workup procedure for the Bischler-Napieralski reaction involves quenching the reaction mixture with ice, followed by basification with an appropriate base (e.g., NaOH, NH₄OH) to deprotonate the nitrogen atom. The product is then extracted into an organic solvent.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying the crude product.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often employed. The mobile phase composition, particularly the pH, is a critical factor in achieving good separation of these basic alkaloids.
-
Crystallization: If a crystalline solid is obtained, recrystallization can be a highly effective final purification step.
Q3: What is the mechanism of action of this compound?
A3: this compound is known to be a dopamine (B1211576) receptor ligand. It interacts with both D1-like and D2-like dopamine receptors. Its activity can modulate downstream signaling pathways, including the Akt/GSK-3β pathway.
Data Presentation
The following tables summarize typical reaction conditions for the key synthetic steps. Note that optimal conditions will vary depending on the specific substrate and desired outcome.
Table 1: General Reaction Conditions for Bischler-Napieralski Cyclization
| Parameter | Condition | Notes |
| Dehydrating Agent | POCl₃, P₂O₅, Tf₂O | POCl₃ is common. P₂O₅ is used for less reactive substrates. Tf₂O offers milder conditions. |
| Solvent | Toluene, Xylene, Acetonitrile | High-boiling aprotic solvents are typical. Using the corresponding nitrile as a solvent can suppress side reactions. |
| Temperature | Reflux (80-140 °C) | Sufficiently high temperature is needed to drive the cyclization. |
| Atmosphere | Inert (Nitrogen or Argon) | Important to prevent reaction with atmospheric moisture. |
Table 2: General Reaction Conditions for Pictet-Spengler Cyclization
| Parameter | Condition | Notes |
| Catalyst | Protic Acids (HCl, TFA), Lewis Acids, Chiral Phosphoric Acids | The choice depends on substrate reactivity and whether enantioselectivity is desired. |
| Solvent | Protic (e.g., Ethanol), Aprotic (e.g., Toluene, Dichloromethane) | Can influence yield and regioselectivity. |
| Temperature | Room Temperature to Reflux | Highly dependent on the reactivity of the starting materials. |
| Reactant Ratio | Aldehyde/Ketone in slight excess | To ensure complete consumption of the β-arylethylamine. |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a tetrahydroprotoberberine skeleton, which is the core of this compound.
Protocol 1: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous toluene.
-
Reagent Addition: Add freshly distilled phosphoryl chloride (POCl₃, 2.0-3.0 equiv) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Make the aqueous solution basic (pH > 9) by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the dihydroisoquinoline.
Protocol 2: Reduction to the Tetrahydroisoquinoline
-
Reaction Setup: Dissolve the dihydroisoquinoline intermediate (1.0 equiv) in methanol (B129727) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (B1222165) (NaBH₄, 1.5-2.0 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the tetrahydroisoquinoline. Further purification can be performed by chromatography if necessary.
Mandatory Visualizations
Dopamine Receptor Signaling Pathway
The following diagram illustrates the signaling pathways associated with D1-like and D2-like dopamine receptors, which are modulated by this compound.
Caption: Dopamine receptor signaling modulated by this compound.
General Synthetic Workflow
The diagram below outlines a general workflow for the synthesis of a tetrahydroprotoberberine alkaloid like this compound.
Caption: General workflow for this compound synthesis.
References
Technical Support Center: Overcoming Solubility Issues of (-)-Isocorypalmine for in vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the solubility challenges associated with (-)-Isocorypalmine in in vivo research. Below you will find frequently asked questions, detailed troubleshooting advice, experimental protocols, and visualizations of relevant biological pathways to facilitate your studies.
Disclaimer: The information provided herein is intended for research purposes only. All experimental protocols should be adapted and optimized to meet the specific requirements of your study design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical factor for in vivo experiments?
A1: this compound is a naturally occurring isoquinoline (B145761) alkaloid with demonstrated biological activity.[1] It is a lipophilic compound, which contributes to its poor solubility in water at a physiological pH. This low aqueous solubility can result in limited and inconsistent oral bioavailability, presenting a significant hurdle for achieving therapeutic concentrations in target tissues during in vivo investigations.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is readily soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1][2] However, its solubility in aqueous solutions, particularly at a neutral pH, is limited. To effectively dissolve it for in vivo use, it is often necessary to employ acidic conditions to create a more soluble salt form.
Q3: What are the recommended general approaches for enhancing the solubility and bioavailability of poorly soluble compounds like this compound?
A3: A variety of formulation techniques can be utilized to improve the solubility and absorption of drugs with poor aqueous solubility:
-
pH Adjustment: Leveraging the basic properties of the alkaloid to form a soluble salt in an acidic vehicle.
-
Co-solvents: Incorporating water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols to increase the drug's solubility.
-
Surfactants: Using surfactants to create micelles that can encapsulate the drug, thereby increasing its apparent solubility in water.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, where the hydrophobic drug molecule is enclosed within the cyclodextrin's cavity, leading to enhanced aqueous solubility.[3]
-
Lipid-Based Formulations: Dissolving or suspending the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) to promote absorption.[4]
-
Solid Dispersions: Dispersing the drug within a solid hydrophilic polymer matrix to enhance its dissolution rate.
-
Particle Size Reduction: Employing techniques like micronization or creating nanosuspensions to increase the surface area of the drug, which facilitates faster dissolution.
Q4: Is there a specific published protocol for the formulation of this compound for in vivo administration?
A4: Yes, a peer-reviewed study detailing the effects of this compound in a murine model provides a method for its intraperitoneal (i.p.) administration. A comprehensive description of this protocol can be found in the "Experimental Protocols" section of this guide.
Q5: What are the primary biological targets and associated signaling pathways of this compound?
A5: this compound functions as a dopamine (B1211576) receptor ligand. It exhibits partial agonism at D1 and D5 dopamine receptors and antagonism at D2, D3, and D4 dopamine receptors. The signaling cascades associated with these receptors are illustrated in the "Signaling Pathways" section.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solutions |
| Precipitation of this compound upon dilution of a stock solution. | The compound is "crashing out" of the organic solvent (e.g., DMSO) when introduced into an aqueous medium due to a significant shift in polarity. | - Lower the concentration of the initial stock solution. - Increase the proportion of co-solvents (e.g., PEG400, propylene glycol) in the final formulation. - Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to aid in maintaining solubility. - For oral delivery, consider preparing a suspension with a suitable suspending agent like carboxymethyl cellulose. |
| Low and inconsistent bioavailability following oral administration. | The absorption is limited by the slow dissolution rate of the compound in the gastrointestinal tract. | - Decrease the particle size of the compound through micronization. - Develop a solid dispersion formulation to accelerate dissolution. - Utilize a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to enhance absorption. - Investigate complexation with cyclodextrins to improve aqueous solubility and the rate of dissolution. |
| Vehicle-induced toxicity or adverse reactions in animal subjects. | The solvents or excipients in the formulation are not well-tolerated at the administered dose. | - Minimize the concentration of potentially toxic solvents like DMSO, ideally keeping it below 5% of the total injection volume. - Substitute problematic excipients with more biocompatible alternatives, for instance, using hydroxypropyl-β-cyclodextrin in place of high concentrations of organic solvents. - Perform a tolerability study using the vehicle alone before proceeding with the drug formulation. |
| Inability to achieve the target concentration for injection. | The solubility of this compound in the selected vehicle is inadequate. | - Screen a broader range of pharmaceutically acceptable co-solvents and surfactants. - For a basic compound such as this compound, a slight decrease in the vehicle's pH (if physiologically tolerable) can substantially enhance solubility. - Explore more advanced formulation approaches, including nanoemulsions or liposomal formulations. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection in Mice
This protocol has been adapted from a study by Xu et al. (2012).
Materials:
-
This compound powder
-
0.1 M Sulfuric acid (H₂SO₄)
-
Sterile normal saline (0.9% NaCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
Sterile microcentrifuge tubes
-
Calibrated pH meter or pH indicator strips
Procedure:
-
Initial Dissolution:
-
Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 150 µL of 0.1 M H₂SO₄ to the tube.
-
Vortex or sonicate the mixture until the powder is fully dissolved. This step facilitates the formation of the more soluble sulfate (B86663) salt of the alkaloid.
-
-
Dilution:
-
To the dissolved this compound solution, add sterile normal saline to reach a final concentration of 10 mg/mL. For an initial 10 mg of the compound, this will require bringing the total volume to 1 mL with saline.
-
-
pH Adjustment:
-
Carefully adjust the pH of the solution to a range of 4.0 to 5.0 using 0.1 N NaOH. It is crucial to monitor the pH closely during this step to prevent the precipitation of the free base, which can occur at higher pH values.
-
-
Final Preparation and Administration:
-
The resulting formulation should be a clear, particle-free solution.
-
Administer the formulation to the mice based on the desired dosage and their individual body weights. The original study employed an administration volume of 3 mL/kg of body weight.
-
Signaling Pathways
This compound exerts its biological effects through interaction with dopamine receptors. It functions as a partial agonist at D1-like receptors (D1 and D5) and as an antagonist at D2-like receptors (D2, D3, and D4).
Dopamine D1-like Receptor Signaling Pathway (Agonist Action)
Caption: Agonist action of this compound on D1-like dopamine receptors.
Dopamine D2-like Receptor Signaling Pathway (Antagonist Action)
Caption: Antagonist action of this compound on D2-like dopamine receptors.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble | |
| DMSO | Soluble (≥ 6.67 mg/mL) | |
| Aqueous (neutral pH) | Poorly soluble | Inferred from formulation protocols |
Table 2: Overview of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Underlying Principle | Key Advantages | Potential Disadvantages |
| pH Adjustment | Creation of a more soluble salt form. | Straightforward and cost-effective. | Potential for precipitation upon pH shifts in vivo. |
| Co-solvents | Enhancing the polarity of the delivery vehicle. | Can lead to a significant increase in solubility. | Risk of vehicle-associated toxicity at higher concentrations. |
| Cyclodextrin Complexation | Encapsulation of the drug within a hydrophilic shell. | Improves aqueous solubility and chemical stability. | Can be costly; requires specific compatibility between the drug and cyclodextrin. |
| Lipid-Based Formulations | Dissolving the drug in a lipidic vehicle to facilitate absorption. | Can markedly improve bioavailability. | Formulations can be complex and may exhibit variability. |
| Solid Dispersions | Dispersing the drug in a solid polymer matrix. | Enhances the rate of dissolution. | May exhibit physical instability during storage. |
References
Technical Support Center: Chiral HPLC Separation of d- and l-Isocorypalmine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) separation of d- and l-isocorypalmine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) used for separating alkaloid enantiomers like isocorypalmine?
A1: Polysaccharide-based CSPs are widely used and often the first choice for separating chiral alkaloids.[1][2][3][4][5] These are derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). Pirkle-type, macrocyclic antibiotic, and cyclodextrin-based CSPs also offer unique selectivities for specific compounds. For isocorypalmine, a bioactivity-guided fractionation study successfully used chiral HPLC to determine the ratios of d- and l-isomers, indicating the feasibility of this approach.
Q2: What are the typical mobile phases for chiral separation of isocorypalmine?
A2: Normal-phase chromatography is common for chiral separations on polysaccharide-based CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol (B145695). For basic compounds like isocorypalmine, adding a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase can significantly improve peak shape and resolution.
Q3: How does temperature affect the chiral separation of isocorypalmine?
A3: Generally, lower temperatures improve chiral separation and increase resolution. However, the optimal temperature can be compound-specific. It is advisable to start at a controlled room temperature (e.g., 25 °C) and then investigate the effect of lower temperatures (e.g., 10-20 °C) to enhance resolution if needed. Conversely, higher temperatures can sometimes improve peak shape and efficiency, but may decrease selectivity.
Q4: My sample is not dissolving well in the mobile phase. What should I do?
A4: If your sample does not dissolve in the initial mobile phase (e.g., hexane/IPA), you can try dissolving it in a slightly more polar solvent that is still compatible with your column and mobile phase. However, be cautious as the injection solvent can affect peak shape. It is recommended to use a solvent that is less polar than the mobile phase if possible. For reversed-phase compatible chiral columns, you can use more polar solvents for sample dissolution.
Q5: What detection method is suitable for isocorypalmine?
A5: UV-Vis detection is commonly used for the analysis of compounds with chromophores, like isocorypalmine. The detection wavelength should be set to a maximum absorbance of the analyte, for example, 220 nm or 254 nm, to ensure high sensitivity. For more complex matrices or lower concentrations, mass spectrometry (MS) can be coupled with HPLC for enhanced selectivity and sensitivity.
Troubleshooting Guide
Below are common problems encountered during the chiral HPLC separation of d- and l-isocorypalmine, along with potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Separation / Poor Resolution (Rs < 1.5) | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide enantioselectivity for isocorypalmine. | • Screen different types of CSPs, starting with polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD). • Consider other CSP types like Pirkle, cyclodextrin, or macrocyclic antibiotic phases if polysaccharide columns are ineffective. |
| Incorrect Mobile Phase Composition: The ratio of non-polar solvent to alcohol modifier may not be optimal. The type of alcohol modifier can also affect selectivity. | • Optimize the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase. Start with a screening gradient if possible. • Try different alcohol modifiers (e.g., switch from IPA to ethanol). | |
| Inappropriate Mobile Phase Additive: For a basic compound like isocorypalmine, the absence of a basic additive can lead to poor peak shape and resolution. | • Add a small concentration (e.g., 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. | |
| High Column Temperature: Higher temperatures can decrease the enantioselectivity. | • Decrease the column temperature. Try running the separation at a lower, controlled temperature (e.g., 15°C or 20°C). | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) support of the CSP. | • Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to mask silanol (B1196071) groups and improve the peak shape of the basic analyte. |
| Sample Overload: Injecting too much sample can lead to peak distortion. | • Reduce the injection volume or the concentration of the sample. | |
| Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | • Dissolve the sample in the mobile phase or a solvent with a weaker or similar elution strength. | |
| Long Retention Times | Mobile Phase is too Weak: The concentration of the polar modifier (alcohol) is too low. | • Increase the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase to decrease retention time. |
| Low Flow Rate: The flow rate is not optimal for the column dimensions. | • Increase the flow rate, but be aware that this may decrease resolution. A balance needs to be found. | |
| Irreproducible Results | Column Not Equilibrated: Insufficient equilibration time between runs or after changing the mobile phase. | • Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between mobile phase changes. |
| Fluctuating Temperature: Lack of temperature control can lead to shifts in retention time and resolution. | • Use a column oven to maintain a constant and controlled temperature. | |
| Mobile Phase Instability: Evaporation of the more volatile component of the mobile phase can alter its composition over time. | • Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to screen for a suitable chiral stationary phase for the separation of d- and l-isocorypalmine.
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic isocorypalmine in methanol (B129727) or ethanol. Dilute this stock solution with the initial mobile phase to a working concentration of 50-100 µg/mL.
-
Column Selection: Select a set of polysaccharide-based chiral columns for initial screening. A common starting set includes:
-
Chiralpak® IA or AD (Amylose-based)
-
Chiralcel® OD or OJ (Cellulose-based)
-
-
Initial Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Screening Procedure:
-
Equilibrate the first column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject the racemic isocorypalmine sample and record the chromatogram.
-
Repeat the process for each selected column, ensuring proper equilibration.
-
-
Evaluation: Evaluate the chromatograms for any signs of peak separation. Calculate the separation factor (α) and resolution (Rs) for any partial or complete separations.
Protocol 2: Mobile Phase Optimization
Once a promising CSP is identified, this protocol can be used to optimize the mobile phase composition to achieve baseline separation (Rs ≥ 1.5).
-
Select the Best CSP: Use the column that showed the best initial separation from Protocol 1.
-
Optimize Alcohol Modifier Percentage:
-
Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., IPA in n-hexane at 5%, 10%, 15%, 20%) while keeping the DEA concentration constant at 0.1%.
-
Analyze the racemic isocorypalmine sample with each mobile phase composition and evaluate the effect on retention time, separation factor (α), and resolution (Rs).
-
-
Evaluate Different Alcohol Modifiers:
-
If optimal separation is not achieved with IPA, switch to another alcohol modifier like ethanol and repeat the optimization of its percentage in n-hexane.
-
-
Optimize Additive Concentration:
-
If peak shape is still suboptimal, the concentration of the basic additive (DEA) can be adjusted (e.g., 0.05% to 0.2%).
-
-
Final Conditions: Document the final optimized mobile phase composition, flow rate, and temperature that provide the best separation.
Data Presentation
Table 1: Hypothetical Screening Results for Chiral Separation of Isocorypalmine
| Chiral Stationary Phase | Mobile Phase (n-Hexane:IPA:DEA) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | 90:10:0.1 | 8.5 | 9.8 | 1.18 | 1.4 |
| Chiralcel® OD-H | 90:10:0.1 | 12.1 | 12.1 | 1.00 | 0.0 |
| Chiralpak® IA | 90:10:0.1 | 7.2 | 8.1 | 1.15 | 1.2 |
Table 2: Example of Mobile Phase Optimization on Chiralpak® AD-H
| Mobile Phase (n-Hexane:IPA:DEA) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| 95:5:0.1 | 15.3 | 18.2 | 1.25 | 2.1 |
| 90:10:0.1 | 8.5 | 9.8 | 1.18 | 1.4 |
| 85:15:0.1 | 5.6 | 6.3 | 1.13 | 1.1 |
Visualizations
Caption: Troubleshooting workflow for chiral HPLC separation.
Caption: Systematic workflow for chiral method development.
References
Optimizing dosage of (-)-Isocorypalmine to reduce sedative effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isocorypalmine. The focus is on optimizing dosage to minimize sedative effects while preserving its therapeutic potential.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in sedative effects between subjects. | 1. Genetic differences in dopamine (B1211576) receptor expression or metabolism. 2. Inconsistent drug administration (e.g., intraperitoneal injection placement). 3. Environmental stressors affecting baseline activity. | 1. Use a genetically homogeneous animal strain. 2. Ensure consistent and proper training of personnel on administration techniques. 3. Acclimatize animals to the testing environment and handle them consistently. |
| Unexpectedly strong sedative effects at calculated therapeutic doses. | 1. Actual bioavailability is higher than predicted. 2. Synergistic effects with other experimental conditions or agents. 3. Incorrect dose calculation or preparation. | 1. Conduct a pilot dose-response study with lower doses to establish the sedative threshold. 2. Review all experimental parameters for potential confounding factors. 3. Double-check all calculations and ensure the stock solution is homogeneously mixed. |
| Loss of therapeutic efficacy at doses that reduce sedation. | 1. The therapeutic and sedative effects are mediated by the same mechanism at overlapping dose ranges. 2. The dose reduction is too aggressive. | 1. Investigate alternative dosing regimens (e.g., continuous infusion vs. bolus injection) to maintain therapeutic levels while avoiding sedative peaks. 2. Perform a detailed dose-response curve for both therapeutic and sedative effects to identify a potential therapeutic window. 3. Consider co-administration with a non-sedating compound that may potentiate the therapeutic effect. |
| Inconsistent results in locomotor activity tests. | 1. Habituation of animals to the testing chambers is insufficient or variable. 2. The timing of the test relative to drug administration is not optimal. 3. The lighting, noise, or temperature in the testing room is not controlled. | 1. Implement a standardized habituation protocol for all animals before the test day.[1] 2. Conduct time-course experiments to determine the peak time of sedative and therapeutic effects to standardize the testing window. 3. Ensure a controlled and consistent environment for all behavioral testing. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the sedative effects of this compound?
A1: The sedative effects of this compound are likely mediated through its interaction with dopamine receptors. As an antagonist at D2, D3, and D4 receptors, it can reduce dopaminergic neurotransmission, which is associated with wakefulness and arousal. While its partial agonism at D1 and D5 receptors may have opposing effects, the net outcome at certain doses can be sedation.
Q2: How does the sedative profile of this compound compare to l-tetrahydropalmatine (l-THP)?
A2: Preclinical studies suggest that this compound (l-ICP) produces less sedation than l-THP. One study found that l-ICP inhibited spontaneous locomotor activity in mice for a shorter duration (<30 min) compared to l-THP (>90 min) at the same dose (10 mg/kg, i.p.).[2]
Q3: What is a good starting point for a dose-response study to evaluate sedation?
A3: Based on existing literature, a starting dose range for mice could be between 1 mg/kg and 20 mg/kg (i.p.). It is crucial to include a vehicle control group and at least 3-4 dose levels to adequately characterize the dose-response relationship for both sedative and desired therapeutic effects.
Q4: What behavioral assays are recommended to assess the sedative and therapeutic effects of this compound?
A4:
-
For Sedation: The Open Field Test or Locomotor Activity Test is recommended to quantify general activity and exploratory behavior. A reduction in distance traveled, rearing frequency, and time spent in the center of the arena can indicate sedation.[1][3][4]
-
For Therapeutic Effects (e.g., in addiction studies): The Conditioned Place Preference (CPP) test is a standard model to evaluate the rewarding or aversive properties of a drug and how a test compound might block the rewarding effects of a drug of abuse.
Q5: Are there any in vitro assays that can help predict the sedative potential of this compound analogs?
A5: Yes, in vitro receptor binding and functional assays are crucial.
-
Receptor Binding Assays: Determine the binding affinity (Ki) of the compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
cAMP Assays: For D1-like (D1 and D5) and D2-like (D2, D3, D4) receptors, which are Gs and Gi/o-coupled respectively, measuring changes in cyclic adenosine (B11128) monophosphate (cAMP) levels in response to the compound can determine its functional activity (agonist, partial agonist, or antagonist).
-
Dopamine Release Assays: Techniques like fast-scan cyclic voltammetry or microdialysis in brain slices can measure the compound's effect on dopamine release.
Experimental Protocols
Locomotor Activity Test for Sedation Assessment
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Locomotor activity chambers (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams.
-
This compound solution and vehicle control (e.g., saline with 5% DMSO).
-
Male C57BL/6J mice (8-10 weeks old).
Procedure:
-
Habituation: For 2-3 consecutive days, handle the mice and place them in the locomotor activity chambers for 30-60 minutes to acclimate them to the environment and reduce novelty-induced hyperactivity.
-
Baseline (Day Before Test): Inject the mice with the vehicle and record their locomotor activity for 60 minutes. This serves as their individual baseline.
-
Test Day:
-
Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of the locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, vertical beam breaks for rearing) in 5-10 minute bins for a total of 60-120 minutes.
-
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. Also, compare the post-drug activity to the baseline activity for each mouse. A significant decrease in activity is indicative of sedation.
Conditioned Place Preference (CPP) for Therapeutic Effect Assessment
Objective: To determine if this compound can block the rewarding effects of a substance of abuse (e.g., cocaine).
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound solution, cocaine solution (or other drug of abuse), and vehicle.
-
Male C57BL/6J mice (8-10 weeks old).
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
Conditioning (Days 2-7): This phase consists of alternating daily injections.
-
Day 2, 4, 6: Administer the vehicle, and 15-30 minutes later, inject cocaine and immediately confine the mouse to one of the outer chambers (the "drug-paired" chamber) for 30 minutes.
-
Day 3, 5, 7: Administer this compound (or its vehicle for the control group), and 15-30 minutes later, inject the vehicle for cocaine and confine the mouse to the opposite outer chamber (the "vehicle-paired" chamber) for 30 minutes. The chamber assignments and injection order should be counterbalanced across subjects.
-
-
Post-Conditioning Test (Day 8): In a drug-free state, place each mouse in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score (time in drug-paired chamber - time in pre-conditioning drug-paired chamber). A significant increase in preference score in the cocaine-only group indicates successful conditioning. A lack of a significant increase in the this compound pre-treated group suggests a blockade of the rewarding effect.
Visualizations
Caption: Experimental workflows for assessing sedation and therapeutic effects.
Caption: this compound's interaction with dopamine receptor signaling pathways.
References
Preventing degradation of (-)-Isocorypalmine during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of (-)-Isocorypalmine during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem: Low yield of this compound after purification.
| Possible Cause | Suggested Solution & Optimization |
| Degradation due to pH instability | - Maintain a mildly acidic pH (3-5) during extraction and chromatography to prevent decomposition, as strong acidic or alkaline conditions can promote degradation of related compounds like tetrahydropalmatine.[1] - If using a multi-step purification, consider using different pH values strategically. For example, a two-dimensional HPLC approach for purifying Corydalis alkaloids successfully used pH 3.5 in the first dimension and pH 10.0 in the second, suggesting short-term stability at these extremes.[2] |
| Thermal Degradation | - Perform all purification steps at low temperatures (e.g., 4°C). - Avoid heating solutions containing this compound above 65°C, as elevated temperatures have been shown to accelerate the degradation of the related compound, Levo-tetrahydropalmatine. |
| Oxidative Degradation | - Degas all solvents used in the purification process to remove dissolved oxygen. - Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction and mobile phases, though compatibility and removal should be considered. Metabolic pathways of this compound include oxidation, suggesting this is a likely degradation route. |
| Photodegradation | - Protect all solutions containing this compound from light by using amber glassware or wrapping containers in aluminum foil. |
| Inappropriate Solvent Choice | - Use high-purity (HPLC-grade) solvents to avoid contaminants that could catalyze degradation. - For extraction, 70% ethanol (B145695) adjusted to a pH of 10 has been used successfully for total alkaloids from Corydalis yanhusuo.[3][4] However, for purification of the isolated compound, milder pH is recommended. |
Problem: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Suggested Solution & Optimization |
| Formation of Degradation Products | - Analyze the degradation products using LC-MS/MS to identify their molecular weights and fragmentation patterns. This can provide clues about the degradation pathway (e.g., oxidation, demethylation, dehydrogenation). - Compare the retention times of the unknown peaks with those of samples subjected to forced degradation (stress testing) under acidic, basic, oxidative, and thermal conditions to tentatively identify the degradation products. |
| Solvent-Related Artifacts | - Run a blank gradient (mobile phase without the sample) to ensure that the unknown peaks are not originating from the solvent or additives. - Ensure proper mixing of mobile phases to prevent precipitation or reaction of buffer components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound during purification are not extensively documented, its metabolic pathways in vivo provide strong indications of its chemical liabilities. These include oxidation, dehydrogenation, and demethylation. Therefore, exposure to oxygen, high pH, and elevated temperatures should be minimized during purification.
Q2: What is the optimal pH range for purifying this compound?
A2: There is some variability in the literature for related compounds. For the extraction of tetrahydropalmatine, a mildly acidic pH of 3-5 is recommended to prevent degradation.[1] However, successful purification of alkaloids from Corydalis has been achieved using a mobile phase with a pH of 10. It is likely that this compound can tolerate a range of pH values for short periods, but for maximum stability, especially during longer processing times, maintaining a mildly acidic to neutral pH is advisable. For example, the related alkaloid berberine (B55584) chloride has been shown to be very stable at a range of pH values for extended periods.
Q3: What are the recommended storage conditions for this compound solutions during purification?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (4°C for short-term storage, -20°C or -80°C for long-term storage) and protected from light. Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.
Q4: Which analytical techniques are best for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for separating this compound from its degradation products and quantifying its purity. Coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly recommended for the identification and structural elucidation of any degradation products that may form.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloids
This protocol is a general method for extracting alkaloids like this compound from plant material, focusing on minimizing degradation.
-
Acidic Extraction:
-
Macerate the dried and powdered plant material in a mildly acidic solution (e.g., 1% aqueous HCl, pH adjusted to 3-4) at room temperature with gentle agitation.
-
Filter the mixture and collect the acidic aqueous extract. The alkaloids will be in their protonated, water-soluble salt form.
-
-
Basification and Solvent Extraction:
-
Adjust the pH of the acidic extract to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide) while keeping the solution cool in an ice bath.
-
Immediately extract the alkaloids into an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The alkaloids will now be in their free base, organic-soluble form.
-
Repeat the extraction several times and combine the organic layers.
-
-
Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature (below 40°C) to obtain the crude alkaloid extract.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative peak areas of the degradation products.
-
Use the MS data to propose structures for the degradation products.
-
Data Presentation
Table 1: Summary of Stability Data for Related Alkaloids
| Compound | Condition | Observation | Reference |
| Levo-tetrahydropalmatine | Temperature | Degradation accelerated above 65°C. | |
| Levo-tetrahydropalmatine | pH | Degradation rate increases with increasing pH. | |
| Tetrahydropalmatine | pH | Optimal stability in a mild acidic environment (pH 3-5). Strong acids can cause decomposition. | |
| Berberine Chloride | pH & Temperature | Very stable at various pH values and temperatures for up to 6 months. | |
| Corydalis Alkaloids | pH | Successfully purified using HPLC with mobile phases at pH 3.5 and 10.0. | |
| Corydalis Alkaloids | pH & Solvent | Optimal extraction with 70% ethanol at pH 10. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity assessment and impurity profiling of synthetic (-)-Isocorypalmine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purity assessment and impurity profiling of synthetic (-)-Isocorypalmine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of synthetic this compound?
The most common and effective techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection for quantification of the main component and known impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and identification of unknown impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the active pharmaceutical ingredient (API) and for the structural elucidation of isolated impurities.[3][4]
Q2: What are the likely sources of impurities in synthetic this compound?
Impurities can originate from various stages of the manufacturing process and storage.[5] Key sources include:
-
Starting Materials and Intermediates: Unreacted starting materials or residual intermediates from the synthesis.
-
By-products: Substances formed from side reactions occurring during the synthesis.
-
Enantiomeric Impurity: The presence of the undesired (+)-enantiomer, which can arise from non-stereoselective synthesis steps or racemization.
-
Degradation Products: Impurities formed by the degradation of this compound under the influence of heat, light, pH extremes, or oxidation.
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.
Q3: Why is chiral purity important for this compound?
This compound is a chiral molecule. Different enantiomers of a drug can have significantly different pharmacological activities, potencies, and toxicities. Regulatory agencies like the FDA require that the enantiomeric purity of a chiral drug be well-controlled and documented to ensure safety and efficacy. Therefore, it is critical to quantify the level of the (+)-Isocorypalmine enantiomer in the final product.
Q4: What is a forced degradation study and why is it necessary?
A forced degradation or stress study exposes the drug substance to harsh conditions (e.g., high heat, acid, base, oxidizing agents, and light) to accelerate its decomposition. This study is crucial for:
-
Identifying potential degradation products that could form during storage.
-
Understanding the degradation pathways of the molecule.
-
Demonstrating the specificity of the analytical method, ensuring it can separate the intact drug from its degradants.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: High System Backpressure
| Potential Cause | Troubleshooting Step |
|---|---|
| Blocked column inlet frit or in-line filter. | Replace the in-line filter. If pressure remains high, back-flush the column (if permitted by the manufacturer). If the issue persists, replace the column frit or the entire column. |
| Precipitation of buffer salts. | Flush the entire system, including the column, with warm, HPLC-grade water (without buffer) to dissolve any salt precipitates. |
| Sample matrix contamination. | Ensure proper sample preparation, including filtration through a 0.22 µm filter before injection. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
|---|---|
| Column degradation or contamination. | Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If performance does not improve, the column may need to be replaced. |
| Incompatibility between sample solvent and mobile phase. | Dissolve and inject the sample in the initial mobile phase whenever possible. |
| Secondary interactions with column silanols. | Ensure the mobile phase pH is appropriate. Adding a competitor amine like triethylamine (B128534) (e.g., 0.05%) to the mobile phase can help improve the peak shape for basic compounds like alkaloids. |
| Column overload. | Reduce the concentration or injection volume of the sample. |
Issue 3: Irreproducible Retention Times | Potential Cause | Troubleshooting Step | | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily. Ensure accurate measurement and thorough mixing of all components. Use a sonicator to degas the mobile phase. | | Leaks in the HPLC system. | Inspect all fittings and connections for signs of leaks. Check pump seals for salt buildup. Tighten or replace fittings as necessary. | | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. | | Insufficient column equilibration time. | Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before starting the analysis sequence. |
Data Presentation
Table 1: Typical Impurity Thresholds based on ICH Q3A Guidelines These values are for illustrative purposes and may vary based on the maximum daily dose of the drug.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| Any Unspecified Impurity | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% |
| Total Impurities | - | - | Not specified, but typically controlled |
Table 2: Representative System Suitability Parameters for HPLC Purity Method
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | > 2.0 (between API and closest impurity) | Ensures separation between adjacent peaks. |
| %RSD of Peak Area | ≤ 1.0% (for n=5 injections) | Confirms injection precision. |
| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Confirms system stability. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is adapted from a published procedure for the analysis of l-Isocorypalmine and is suitable for assessing purity and quantifying impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., YMC ODS-A, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be required to separate all impurities. A starting point could be a mixture of Methanol and an aqueous buffer. Based on a similar analysis, a solution containing 0.05% triethylamine in water can be effective for improving peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase or a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Quantification: Purity is calculated using the area percent method. The area of the this compound peak is expressed as a percentage of the total area of all observed peaks. Impurities are quantified relative to the main peak or against a qualified reference standard.
Protocol 2: LC-MS Method for Impurity Identification
This protocol outlines a general approach for identifying unknown impurities using LC-MS.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) capable of high-resolution mass measurements and MS/MS fragmentation.
-
Chromatography: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for alkaloids.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a relevant mass range (e.g., m/z 100-1000) to obtain accurate masses of the parent ions of the API and any impurities.
-
MS/MS (Tandem MS): Perform fragmentation of the impurity ions to obtain structural information. A characteristic fragmentation pathway for tetrahydroprotoberberine alkaloids is the retro-Diels-Alder (RDA) reaction.
-
-
Data Analysis:
-
Determine the elemental composition of the impurity from its accurate mass.
-
Analyze the MS/MS fragmentation pattern to deduce the structure or structural modifications compared to the API.
-
Compare the fragmentation pattern to that of the this compound parent drug to identify the modified parts of the molecule.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol is for confirming the structure of isolated impurities.
-
Isolation: Isolate the impurity of interest using preparative HPLC. Collect the corresponding fraction and remove the solvent. Ensure sufficient quantity (typically >100 µg) is collected for analysis.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C spectra to get an overview of the proton and carbon environments.
-
2D NMR: Perform experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) to piece together the molecular structure.
-
-
Data Analysis: Assign all proton and carbon signals and compare the spectra to those of this compound to pinpoint structural differences and confirm the identity of the impurity.
Visualizations
Figure 1. Potential sources of impurities in synthetic this compound.
Figure 2. General workflow for the identification of unknown impurities.
Figure 3. Troubleshooting decision tree for abnormal HPLC peak shapes.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of (-)-Isocorypalmine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges in the large-scale production of (-)-Isocorypalmine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production important?
A1: this compound, also known as (S)-Tetrahydrocolumbamine, is a tetrahydroprotoberberine (THPB) isoquinoline (B145761) alkaloid naturally found in plants of the Corydalis genus.[1][2][3] It has garnered significant interest for its pharmacological activities, particularly its interaction with dopamine (B1211576) receptors, making it a promising candidate for the treatment of conditions like cocaine addiction.[1] Its potential therapeutic applications necessitate the development of efficient and scalable production methods to meet research and potential clinical demands.
Q2: What are the primary methods for synthesizing this compound?
A2: The primary synthetic routes for this compound and other THPB alkaloids include:
-
Semi-synthesis from l-tetrahydropalmatine (l-THP): This involves the selective demethylation of the more readily available l-THP.[4]
-
Total Synthesis: Building the tetracyclic core structure from simpler precursors. Common strategies for constructing the isoquinoline core include the Bischler-Napieralski and Pictet-Spengler reactions.
-
Chemoenzymatic Synthesis: Utilizing enzymes like norcoclaurine synthase for enantioselective construction of the core structure.
Q3: What are the major challenges in the large-scale synthesis of this compound?
A3: Key challenges include:
-
Enantioselectivity: Achieving the correct stereochemistry at the C-13a position is crucial for its biological activity.
-
Reaction Control: Side reactions, such as over-demethylation in semi-synthesis or polymerization in core-building reactions, can significantly reduce yield.
-
Purification: Separating this compound from structurally similar impurities and by-products is often difficult.
-
Scalability of Reagents: Some reagents used in laboratory-scale synthesis may be hazardous, expensive, or difficult to handle in large quantities.
Q4: How does this compound exert its biological effects?
A4: this compound acts as a dopamine receptor ligand. It functions as a partial agonist at dopamine D1 and D5 receptors and an antagonist at D2, D3, and D4 receptors. This modulation of the dopaminergic system is the basis for its potential therapeutic effects.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Troubleshooting
Problem 1: Low yield in the semi-synthesis of this compound from l-THP via demethylation.
| Potential Cause | Troubleshooting Step |
| Over-reaction leading to by-products: Prolonged reaction with demethylating agents like BBr₃ can lead to the formation of l-scoulerine, which is difficult to separate from the desired product. | Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. A study found that a reaction time of 1 hour at -78°C followed by warming to room temperature favors the formation of l-isocorypalmine, while 2 hours leads to l-scoulerine as the main product. |
| Incomplete Reaction: Insufficient demethylating agent or reaction time. | Adjust Stoichiometry and Time: Ensure at least 5 equivalents of BBr₃ are used. Gradually increase reaction time and monitor for the disappearance of the starting material. |
| Degradation of Product: The product may be unstable under the work-up conditions. | Careful Work-up: Use a mild base like saturated sodium bicarbonate (NaHCO₃) for quenching and avoid prolonged exposure to strong acids or bases. |
Problem 2: Low yield or reaction failure in Bischler-Napieralski cyclization for the THPB core.
| Potential Cause | Troubleshooting Step |
| Deactivated Aromatic Ring: The aromatic ring is not electron-rich enough for the intramolecular electrophilic substitution to occur. | Substrate Modification: Ensure the aromatic ring of the β-arylethylamide precursor has electron-donating groups (e.g., methoxy (B1213986) groups) to facilitate cyclization. |
| Polymerization/Tar Formation: High temperatures or prolonged reaction times can lead to the formation of unmanageable tar. | Control Reaction Conditions: Carefully control the reaction temperature, potentially with a gradual increase. Monitor the reaction and stop it once the starting material is consumed to prevent decomposition. |
| Inappropriate Reagent/Solvent: The chosen dehydrating agent or solvent may not be effective for the specific substrate. | Screen Reagents and Solvents: Common dehydrating agents include POCl₃, P₂O₅, and triflic anhydride (B1165640) (Tf₂O). For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ may be more effective. Anhydrous solvents like DCM, toluene, or acetonitrile (B52724) are typically used. |
Purification Troubleshooting
Problem 3: Difficulty in separating this compound from l-scoulerine.
| Potential Cause | Troubleshooting Step |
| Similar Polarity: The two compounds have very similar polarities, making separation by standard silica (B1680970) gel column chromatography challenging. | Purification by Recrystallization: this compound can be effectively purified by recrystallization from methanol (B129727). This exploits differences in solubility between the desired product and the by-product. |
| Co-elution in Chromatography: The compounds do not resolve on the column. | Alternative Chromatography Techniques: Consider using reversed-phase/weak cation-exchange mixed-mode chromatography or preparative strong cation-exchange chromatography, which have been used for purifying isoquinoline alkaloids. |
Problem 4: General purity issues after synthesis.
| Potential Cause | Troubleshooting Step |
| Presence of multiple related alkaloids and by-products. | Multi-step Purification: A combination of techniques may be necessary. For instance, an initial crystallization can be followed by column chromatography for fine purification. |
| Residual Solvents or Reagents. | Thorough Drying and Washing: Ensure the purified product is thoroughly washed and dried under vacuum to remove any residual solvents or volatile reagents. |
Quantitative Data Summary
The following tables summarize key quantitative data from synthetic and pharmacological studies of this compound.
Table 1: Comparison of Synthetic Routes and Yields
| Synthetic Method | Starting Material | Key Reagents | Overall Yield | Number of Steps | Reference |
| Semi-synthesis (Demethylation) | l-Tetrahydropalmatine | BBr₃, CH₂Cl₂ | ~42% | 1 | |
| Total Synthesis (Racemic) | Readily available precursors | n-BuLi, LAH, HCl | 23% | 9 |
Table 2: Pharmacological Data - Binding Affinities at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Dopamine D1 | 6.2 | |
| Dopamine D2 | 41.8 | |
| Dopamine D3 | 37.3 | |
| Dopamine D4 | 77.4 | |
| Dopamine D5 | 9.5 |
Experimental Protocols
Protocol 1: Semi-synthesis of l-Isocorypalmine from l-Tetrahydropalmatine
This protocol describes the selective demethylation of l-THP.
-
Preparation: To a stirred solution of l-tetrahydropalmatine (l-THP) (355 mg, 1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL) in a flame-dried flask under an inert atmosphere, cool the mixture to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1 M solution of boron tribromide (BBr₃) in CH₂Cl₂ (5 mL, 5.0 mmol) to the cooled solution.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour.
-
Warming: After 1 hour, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quenching and Extraction: Dilute the mixture with CH₂Cl₂ (50 mL) and wash with an excess of saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
Purify the residue by silica gel column chromatography using a solvent system of CH₂Cl₂ and methanol (20:1) to separate the major products.
-
Further purify the l-isocorypalmine-containing fractions by recrystallization from methanol to yield pure l-isocorypalmine (150 mg).
-
Protocol 2: General Procedure for Bischler-Napieralski Reaction
This is a general protocol for the cyclization step often used in the total synthesis of THPB scaffolds.
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. If the addition is exothermic, cool the flask in an ice bath.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basification and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Synthesis and Purification Workflow
References
- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-Isocorypalmine | 483-34-1 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for the selective cleavage of methoxy groups in l-tetrahydropalmatine
Welcome to the technical support center for the selective cleavage of methoxy (B1213986) groups in l-tetrahydropalmatine (l-THP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical modification of this important isoquinoline (B145761) alkaloid.
Frequently Asked Questions (FAQs)
Q1: Why is the selective cleavage of methoxy groups in l-tetrahydropalmatine important?
A1: The selective demethylation of l-tetrahydropalmatine is crucial for several reasons. Firstly, it is a key step in the synthesis of its natural metabolites, such as l-isocorypalmine, l-corypalmine, and l-corydalmine, which themselves may possess unique pharmacological activities.[1][2] The metabolism of l-THP in the body involves demethylation at various positions, and studying these metabolites is essential for a complete understanding of its therapeutic effects and mechanism of action.[3] Secondly, selective cleavage allows for the structure-activity relationship (SAR) studies of l-THP derivatives, potentially leading to the development of new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles.
Q2: What are the most common reagents used for the selective O-demethylation of l-tetrahydropalmatine?
A2: The most commonly employed reagents for the O-demethylation of aryl methyl ethers, including l-tetrahydropalmatine, are Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃).[4][5] Strong protic acids like hydrobromic acid (HBr) and nucleophilic reagents like thiolates (e.g., ethanethiolate) are also utilized. The choice of reagent often depends on the desired selectivity and the presence of other functional groups in the molecule.
Q3: How can I achieve regioselectivity in the demethylation of l-tetrahydropalmatine?
A3: Achieving regioselectivity is a significant challenge due to the presence of four methoxy groups in the l-THP molecule. The reactivity of each methoxy group can be influenced by steric hindrance and electronic effects. For instance, selective cleavage of the methoxy group at the C-2 position to yield l-isocorypalmine has been successfully achieved using boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂). The reaction conditions, such as temperature and the stoichiometry of the reagent, play a critical role in controlling the selectivity.
Q4: What are the primary safety precautions to consider when working with demethylating agents like BBr₃ and AlCl₃?
A4: Both boron tribromide and aluminum chloride are highly reactive and require careful handling.
-
Boron tribromide (BBr₃): It is a very strong Lewis acid that reacts violently with water and other protic solvents. It is crucial to work in a well-ventilated fume hood under anhydrous conditions. Commercially available solutions of BBr₃ in dichloromethane are often used to mitigate some of the handling risks, but they still fume and are corrosive.
-
Aluminum chloride (AlCl₃): This reagent is also a strong Lewis acid and is deliquescent, meaning it readily absorbs moisture from the air. It should be handled in a dry environment, and it is often recommended to grind it into a fine powder before use to break up any inactive oxide layer on the surface.
Troubleshooting Guides
Problem 1: Incomplete or No Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Reagent | Demethylating agents like BBr₃ and AlCl₃ are sensitive to moisture. Ensure that the reagents are fresh and have been stored under anhydrous conditions. For AlCl₃, consider grinding it before use to expose a fresh surface. |
| Insufficient Reagent | The stoichiometry of the demethylating agent to the substrate is critical. For complete demethylation, a molar excess of the reagent is often required. For BBr₃, it has been proposed that one equivalent can cleave up to three equivalents of an aryl methyl ether, but in practice, a 1:1 or higher ratio per methoxy group is often used to drive the reaction to completion. |
| Low Reaction Temperature | While many demethylation reactions with BBr₃ are initiated at low temperatures (e.g., -78°C or 0°C) to control reactivity, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Inappropriate Solvent | The choice of solvent is crucial. Dichloromethane is a common solvent for BBr₃-mediated demethylations. Ensure the solvent is anhydrous. |
Problem 2: Lack of Selectivity / Multiple Products
| Possible Cause | Troubleshooting Steps |
| Excessive Reagent or Harsh Conditions | Using a large excess of the demethylating agent or high reaction temperatures can lead to the cleavage of multiple methoxy groups. Carefully control the stoichiometry of the reagent and the reaction temperature. For selective reactions, it is often better to use a slight excess of the reagent and monitor the reaction closely, quenching it once the desired product is formed. |
| Reagent Choice | Different demethylating agents exhibit different selectivities. BBr₃ is known for its high reactivity, which can sometimes be difficult to control. Consider exploring milder reagents or different reaction conditions to improve selectivity. |
| Reaction Time | Prolonged reaction times can lead to over-reaction and the formation of multiple products. Optimize the reaction time by monitoring its progress at regular intervals. |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with Other Functional Groups | l-Tetrahydropalmatine has a tertiary amine that can be reactive. While O-demethylation is the primary reaction with reagents like BBr₃, side reactions involving the nitrogen atom are possible under certain conditions. Careful control of the reaction conditions is essential. |
| Decomposition of Starting Material or Product | The reaction products (phenols) can be sensitive to the reaction conditions, especially if harsh acids or high temperatures are used. Ensure that the work-up procedure is performed promptly and under conditions that minimize product degradation. |
| Byproducts from the Reagent | For instance, reactions with thiolates can produce strong and unpleasant odors. Using odorless long-chain thiols can mitigate this issue. |
Problem 4: Difficulties in Product Purification
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Products | The starting material and the various demethylated products may have similar polarities, making their separation by column chromatography challenging. |
| Aqueous Work-up Issues | The work-up procedure after using reagents like BBr₃ involves quenching with water or an alcohol, which can be highly exothermic. Careful and slow addition of the quenching agent is necessary. The resulting boric acid and its salts need to be effectively removed during the extraction process. |
| Product Isolation | The demethylated products are phenolic and may require specific pH adjustments during extraction to ensure they are in the desired ionic or neutral state for efficient separation. Purification of alkaloids can often be achieved using techniques like high-speed counter-current chromatography or preparative HPLC. |
Experimental Protocols
Selective Demethylation of l-Tetrahydropalmatine to l-Isocorypalmine using Boron Tribromide
This protocol is adapted from a reported synthesis of l-isocorypalmine from l-tetrahydropalmatine.
Materials:
-
l-Tetrahydropalmatine (l-THP)
-
Boron tribromide (BBr₃) solution (e.g., 1 M in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve l-tetrahydropalmatine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the boron tribromide solution dropwise to the stirred solution of l-THP. A typical molar ratio of BBr₃ to l-THP for selective demethylation is approximately 1.1 to 1.5 equivalents.
-
After the addition is complete, allow the reaction mixture to stir at 0°C and monitor the progress of the reaction by TLC or LC-MS. The reaction time may vary, but it is typically in the range of 1-4 hours.
-
Once the reaction is complete (or has reached the desired conversion), quench the reaction by slowly adding methanol at 0°C. Caution: The quenching process is exothermic.
-
Allow the mixture to warm to room temperature and then add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure l-isocorypalmine.
Data Presentation
Table 1: Comparison of Common O-Demethylating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to room temperature | High reactivity, effective for cleaving aryl methyl ethers. | Highly corrosive and moisture-sensitive, can lack selectivity with multiple methoxy groups. |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or other inert solvents, often with heating | Less reactive than BBr₃, can offer better selectivity in some cases. | Moisture-sensitive, often requires higher temperatures. |
| Hydrobromic Acid (HBr) | 48% aqueous solution, often with heating | Inexpensive and readily available. | Harsh conditions, low functional group tolerance. |
| Alkyl Thiolates (e.g., EtSNa) | Polar aprotic solvents (e.g., DMF, NMP), heating | Nucleophilic mechanism, can be useful for substrates sensitive to strong acids. | Often requires high temperatures, low-molecular-weight thiols have strong odors. |
Visualizations
Caption: Experimental workflow for the selective demethylation of l-tetrahydropalmatine.
Caption: Demethylation pathways of l-tetrahydropalmatine.
References
- 1. Simultaneous quantification of L-tetrahydropalmatine and its urine metabolites by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
Technical Support Center: Enhancing the Bioavailability of (-)-Isocorypalmine Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of (-)-Isocorypalmine for enhanced bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of this compound.
Issue 1: Low Aqueous Solubility of this compound
Question: My this compound raw material shows poor solubility in aqueous buffers, leading to inconsistent results in my dissolution studies. What can I do?
Answer: Poor aqueous solubility is a common challenge for complex natural products like this compound. Here are several strategies to troubleshoot this issue:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) can significantly increase the surface area available for dissolution.
-
Micronization: Employ techniques like jet milling or ball milling to reduce particle size to the micron range.
-
Nanonization: For a more significant increase in surface area, consider wet media milling or high-pressure homogenization to create a nanosuspension.
-
-
pH Adjustment: As an alkaloid, the solubility of this compound is likely pH-dependent.
-
Experimental Approach: Conduct solubility studies across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to determine the optimal pH for dissolution.
-
Formulation Strategy: Consider the use of acidic excipients or buffering agents in your formulation to maintain a favorable local pH for dissolution in the gastrointestinal tract.
-
-
Use of Solubilizing Excipients:
-
Surfactants: Incorporate non-ionic surfactants such as polysorbates (e.g., Tween® 80) or sorbitan (B8754009) esters (e.g., Span® 20) to improve the wetting and solubilization of the compound.
-
Co-solvents: While primarily used in liquid formulations, the principle of using co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) can be applied in the development of lipid-based formulations.
-
-
Amorphous Solid Dispersions (ASDs):
-
Concept: Dispersing this compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can enhance its apparent solubility and dissolution rate.
-
Methodology: Techniques such as hot-melt extrusion or spray drying can be used to prepare ASDs. Common carriers include povidone (PVP), copovidone (Kollidon® VA 64), and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Question: I am observing significant animal-to-animal variability and overall low exposure in my preclinical PK studies after oral administration of a simple this compound suspension. What are the likely causes and how can I address them?
Answer: High variability and low oral bioavailability are often linked and point towards dissolution- and/or metabolism-related issues. Based on the chemical class of isoquinoline (B145761) alkaloids, extensive first-pass metabolism is a primary suspect.
-
Addressing First-Pass Metabolism:
-
Inhibition of Metabolic Enzymes: Glucuronidation is a major metabolic pathway for related compounds. Consider co-administration with known inhibitors of UDP-glucuronosyltransferases (UGTs), though this is more of an investigative tool than a viable long-term formulation strategy.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or lipid nanoparticles can promote lymphatic absorption, partially bypassing the portal circulation and reducing first-pass metabolism in the liver.
-
-
Improving Dissolution and Absorption:
-
Advanced Formulations: Move beyond simple suspensions. The strategies mentioned in Issue 1 (nanosuspensions, ASDs) are highly relevant here as they can improve the dissolution rate and extent of absorption, leading to more consistent in vivo performance.
-
Permeability Enhancement: While data on the permeability of this compound is scarce, some excipients can enhance intestinal permeability. For instance, some surfactants used in lipid-based formulations can transiently and reversibly open tight junctions between enterocytes.
-
Issue 3: Rapid Clearance and Short Half-Life In Vivo
Question: My PK data for this compound shows rapid clearance from the systemic circulation. How can I develop a formulation for sustained release?
Answer: Rapid clearance is a common characteristic of compounds that are efficiently metabolized and excreted. To achieve a more sustained therapeutic effect, consider the following formulation approaches:
-
Matrix-Based Sustained Release Tablets:
-
Hydrophilic Matrices: Incorporate high-viscosity grade polymers like HPMC (e.g., Methocel™ K100M) or xanthan gum. Upon hydration, these polymers form a gel layer that controls the diffusion and release of the drug.
-
Lipid Matrices: Utilize lipidic excipients such as glyceryl behenate (B1239552) (Compritol® 888 ATO) or carnauba wax to create a matrix that erodes slowly, releasing the drug over an extended period.
-
-
Multiparticulate Systems:
-
Drug-Layered Beads: Layer the drug onto inert cores (e.g., sugar spheres) and then apply a sustained-release coating using polymers like ethylcellulose (Surelease®) or acrylic polymers (Eudragit® RL/RS).
-
Encapsulated Microspheres: Use biodegradable polymers like polylactic-co-glycolic acid (PLGA) to encapsulate the drug in microspheres for controlled release. These can be filled into capsules.
-
-
Lipid-Based Systems: Certain lipid formulations, particularly those forming more stable and larger structures in the gut, can also provide a degree of sustained release.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of this compound?
A1: The primary challenges are likely twofold:
-
Poor Aqueous Solubility: As a complex alkaloid, this compound is expected to have low solubility in water, which can limit its dissolution rate in the gastrointestinal fluids.
-
Extensive First-Pass Metabolism: Isoquinoline alkaloids are known to undergo significant metabolism in the gut wall and liver. Studies on related compounds suggest that this compound is likely subject to extensive Phase I (e.g., demethylation, oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism, which significantly reduces the amount of active drug reaching systemic circulation.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
-
BCS Class II (Low Solubility, High Permeability): If its poor bioavailability is primarily due to its low solubility and dissolution rate.
-
BCS Class IV (Low Solubility, Low Permeability): If it suffers from both poor solubility and poor membrane permeability, in addition to high metabolism. Further experimental work is required for a definitive classification.
Q3: What are some promising starting points for developing a bio-enhanced formulation for this compound?
A3: Good starting points would be formulations that address both solubility and first-pass metabolism:
-
Amorphous Solid Dispersions (ASDs): These are excellent for enhancing the dissolution of poorly soluble compounds. A feasibility study with various polymers (e.g., PVP, HPMC-AS, Soluplus®) would be a logical first step.
-
Lipid-Based Formulations (e.g., SMEDDS): These are particularly promising as they can enhance solubility and potentially mitigate first-pass metabolism through lymphatic uptake. Screening different oils, surfactants, and co-surfactants for their ability to solubilize the drug and form stable microemulsions is key.
-
Nanosuspensions: If the primary hurdle is dissolution rate, creating a nanosuspension can be a very effective strategy.
Q4: Which in vitro tests are critical during the development of a this compound formulation?
A4: The following in vitro tests are essential:
-
Kinetic Solubility Assays: To determine the solubility in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF).
-
In Vitro Dissolution Testing: Using USP apparatus I (basket) or II (paddle) with biorelevant media to assess the release profile of different formulations.
-
Caco-2 Permeability Assay: To evaluate the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
In Vitro Metabolism Studies: Using liver microsomes or hepatocytes to understand the metabolic pathways and stability of the compound.
Data Presentation
Table 1: Physicochemical and Biopharmaceutical Properties (Hypothesized for this compound based on related compounds)
| Property | Hypothesized Value/Class | Implication for Bioavailability |
| Molecular Weight | 341.4 g/mol | Favorable for passive diffusion (Lipinski's Rule of 5) |
| LogP | ~2.9 | Indicates good lipophilicity, suggesting potential for good membrane permeability |
| Aqueous Solubility | Low (predicted) | Dissolution rate-limited absorption |
| Permeability | Low to Moderate (predicted) | May be a contributing factor to poor absorption |
| BCS Class | Likely Class II or IV | Requires enabling formulation technologies |
| Metabolism | Extensive (Glucuronidation) | High first-pass effect, reducing oral bioavailability |
Table 2: Summary of Potential Formulation Strategies and Their Mechanisms
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Experimental Considerations |
| Micronization/Nanonization | Increases surface area, enhancing dissolution rate. | Particle size analysis, dissolution testing. |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate by preventing crystallization. | Polymer screening, drug-polymer miscibility, stability studies. |
| Lipid-Based Formulations (SMEDDS) | Solubilizes the drug in a lipid matrix, promotes lymphatic uptake, reduces first-pass metabolism. | Excipient screening, phase diagram construction, globule size analysis. |
| Sustained-Release Matrix | Controls the rate of drug release, prolonging the therapeutic effect. | Polymer/lipid selection, dissolution profiling over an extended period. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A fluorescent marker of low permeability (e.g., Lucifer Yellow) is also used to assess paracellular transport.
-
Permeability Assessment (A to B): a. The culture medium in the apical (A) and basolateral (B) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. A solution of this compound at a known concentration is added to the apical chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber. The volume removed is replaced with fresh transport buffer.
-
Efflux Assessment (B to A): a. The experiment is repeated, but the drug solution is added to the basolateral chamber, and samples are taken from the apical chamber.
-
P-gp Substrate Identification (Optional): The A to B and B to A experiments are repeated in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux. A significant increase in the A to B permeability in the presence of a P-gp inhibitor confirms P-gp involvement.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a novel this compound formulation compared to a control suspension.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5-6 per group) are used. Animals are fasted overnight before dosing.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (e.g., in a vehicle of saline/PEG400/ethanol) at a dose of 1-2 mg/kg.
-
Group 2: Oral gavage of a control suspension of this compound (e.g., in 0.5% methylcellulose) at a dose of 10-20 mg/kg.
-
Group 3: Oral gavage of the test formulation of this compound at a dose of 10-20 mg/kg.
-
-
Blood Sampling: Blood samples (approx. 100-150 µL) are collected from the tail vein or jugular vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin®) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).
-
Oral Bioavailability (F%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
-
Mandatory Visualization
Caption: Bioavailability Hurdles for this compound.
Caption: Experimental Workflow for Formulation Development.
Caption: Postulated Metabolic Pathways of this compound.
Validation & Comparative
Comparative analysis of the binding affinities of (-)-Isocorypalmine and its analogs to dopamine receptors
A comprehensive guide for researchers and drug development professionals on the binding characteristics of (-)-Isocorypalmine and its structural analog, (-)-Tetrahydropalmatine, at dopamine (B1211576) receptor subtypes. This document provides a detailed comparison of their binding affinities, functional activities, and the experimental methodologies used for their characterization.
Introduction
This compound (l-ICP), an isoquinoline (B145761) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. Its pharmacological profile is largely defined by its interaction with dopamine receptors, which are critical mediators of various physiological and cognitive functions. This guide presents a comparative analysis of the binding affinities of l-ICP and its close structural analog, (-)-Tetrahydropalmatine (l-THP), to the five subtypes of dopamine receptors (D1, D2, D3, D4, and D5). Understanding the nuanced differences in their receptor interactions is crucial for elucidating their mechanisms of action and guiding the development of novel therapeutics with improved selectivity and efficacy.
Chemical Structures
The structural similarities and differences between this compound and (-)-Tetrahydropalmatine are foundational to understanding their distinct pharmacological profiles.
Figure 1. Chemical structure of this compound.
Figure 2. Chemical structure of (-)-Tetrahydropalmatine.
Comparative Binding Affinities
The binding affinities of this compound and (-)-Tetrahydropalmatine for human dopamine D1-D5 receptors were determined using competitive radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, for each compound at the respective receptor subtypes is summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound (l-ICP) | 5.1 - 6.2 | 41.8 | 37.3 | 77.4 | 9.5 |
| (-)-Tetrahydropalmatine (l-THP) | ~150 | >1000 | >1000 | >1000 | ~300 |
Data sourced from competitive binding assays.[1]
The data clearly indicates that This compound exhibits significantly higher affinity across all dopamine receptor subtypes compared to (-)-Tetrahydropalmatine . Notably, l-ICP displays the highest affinity for the D1 receptor, followed by the D5, D3, D2, and D4 receptors. In contrast, l-THP demonstrates considerably weaker binding to D1 and D5 receptors and negligible affinity for D2, D3, and D4 receptors at concentrations up to 1 µM.[1]
Functional Activity at Dopamine Receptors
Beyond binding affinity, the functional activity of these compounds at dopamine receptors is a critical determinant of their pharmacological effects.
-
This compound (l-ICP) has been characterized as a partial agonist at D1-like receptors (D1 and D5) and an antagonist at D2-like receptors (D2, D3, and D4).[1] This mixed agonist-antagonist profile suggests a complex modulatory effect on dopaminergic signaling.
-
(-)-Tetrahydropalmatine (l-THP) is primarily considered a dopamine receptor antagonist .[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki values) of the test compounds for dopamine receptor subtypes.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligands: [³H]SCH23390 (for D1 and D5 receptors) and [³H]N-Methyl-spiperone (for D2, D3, and D4 receptors).
-
Test compounds: this compound and (-)-Tetrahydropalmatine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow for binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of the test compounds at D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.
Materials:
-
HEK293 cells expressing the dopamine receptor of interest.
-
Test compounds: this compound and (-)-Tetrahydropalmatine.
-
Dopamine (as a reference agonist).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupled assays).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell culture reagents.
Procedure for Gs-coupled receptors (D1 and D5):
-
Cell Plating: Plate the cells in 96-well plates and grow to a suitable confluency.
-
Compound Addition: Add varying concentrations of the test compound or dopamine to the wells.
-
Incubation: Incubate the plates at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and determine the EC50 (concentration for half-maximal response) and Emax (maximal effect) for agonists.
Procedure for Gi-coupled receptors (D2, D3, and D4):
-
Cell Plating and Pre-treatment: Plate the cells as described above. Pre-treat the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation, Lysis, and Quantification: Follow the same steps as for the Gs-coupled assay.
-
Data Analysis: Determine the ability of the test compound to inhibit the forskolin-stimulated cAMP production. For antagonists, determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors and a typical experimental workflow for determining binding affinity.
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Conclusion
This comparative analysis highlights the distinct dopamine receptor binding profiles of this compound and its analog, (-)-Tetrahydropalmatine. l-ICP demonstrates a high-affinity interaction with all dopamine receptor subtypes, functioning as a partial agonist at D1-like receptors and an antagonist at D2-like receptors. In contrast, l-THP exhibits significantly lower affinity and acts as an antagonist. These findings underscore the importance of subtle structural modifications in determining receptor affinity and functional activity. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of dopamine receptor pharmacology and drug discovery.
References
Validating the in vivo effects of (-)-Isocorypalmine as a D1 partial agonist and D2 antagonist
(-)-Isocorypalmine (l-ICP) is an alkaloid compound that demonstrates a unique pharmacological profile as a dopamine (B1211576) D1 receptor partial agonist and a D2 receptor antagonist.[1] This dual-action mechanism presents a promising avenue for therapeutic intervention in conditions where dopamine signaling is dysregulated, such as substance abuse and certain psychiatric disorders.[1][2] This guide provides a comparative overview of l-ICP's receptor binding profile and outlines key in vivo experimental methodologies for its validation, aimed at researchers, scientists, and drug development professionals.
Comparative Receptor Binding Profiles
The efficacy and selectivity of a compound are determined by its binding affinity (Ki) to its target receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound compared to standard reference compounds for dopamine D1 and D2 receptors.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Receptor Profile | Reference Compound For |
| This compound (l-ICP) | Data not available in provided search results | Data not available in provided search results | D1 Partial Agonist / D2 Antagonist | N/A |
| SKF-81297 | 0.9 | 190 | D1-like Agonist | D1 Agonism |
| SCH-23390 | 0.2 | 2300 | D1-like Antagonist | D1 Antagonism |
| Haloperidol (B65202) | 25 | 1.5 | D2-like Antagonist | D2 Antagonism |
| Aripiprazole | 130 | 1.6 | D2 Partial Agonist | D2 Partial Agonism |
Note: Specific Ki values for this compound were not available in the provided search results, but its functional profile is established as a D1 partial agonist and D2 antagonist.[1] The table includes representative data for well-characterized compounds to provide a comparative context for receptor affinities.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein-coupled receptors (GPCRs) that mediate diverse physiological functions. D1-like receptors (D1 and D5) are typically coupled to the stimulatory G-protein (Gs), while D2-like receptors (D2, D3, and D4) are coupled to the inhibitory G-protein (Gi).[3] The diagram below illustrates these canonical signaling pathways.
Experimental Protocols for In Vivo Validation
Validating the effects of compounds like this compound in vivo requires robust behavioral and neurochemical assessments. Below are detailed protocols for key experiments.
This experiment measures the spontaneous physical activity of an animal and is a primary method to assess the stimulant or sedative effects of a drug acting on the dopamine system. D2 receptor antagonists like haloperidol are known to decrease locomotor activity.
-
Apparatus: Open-field arenas equipped with infrared beam grids to automatically track movement.
-
Animals: Male mice (e.g., C57BL/6 strain) are commonly used.
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Then, place each mouse in the open-field arena for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.
-
Drug Administration: Following habituation, administer this compound, a vehicle control, or a reference compound (e.g., haloperidol) via intraperitoneal (i.p.) injection.
-
Data Recording: Immediately place the animal back into the arena and record locomotor activity (e.g., total distance traveled, horizontal activity, vertical rearing) for 60-120 minutes.
-
Analysis: Compare the locomotor activity data between the different treatment groups using statistical methods like ANOVA to determine if l-ICP significantly alters motor behavior compared to controls.
-
CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. It is particularly relevant for assessing compounds intended to treat addiction.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable door.
-
Animals: Mice or rats.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both chambers for 15 minutes to determine any initial preference for one side.
-
Conditioning: Over the next several days (e.g., 6-8 days), perform conditioning sessions. On "drug" days, administer the test compound (l-ICP) and confine the animal to its initially non-preferred side for 30 minutes. On "saline" days, administer a vehicle injection and confine the animal to its preferred side. The order is counterbalanced across animals.
-
Post-Conditioning (Test): On the final day, place the animal in the apparatus with free access to both chambers (no drug injection) and record the time spent in each chamber for 15 minutes.
-
Analysis: A significant increase in time spent in the drug-paired chamber during the test phase indicates that the drug has rewarding properties. Conversely, a decrease suggests aversive effects. This can be used to test if l-ICP blocks the rewarding effects of drugs like cocaine.
-
General Experimental and Validation Workflow
The development and validation of a novel CNS compound follows a structured pipeline from initial screening to in vivo testing. This workflow ensures a systematic evaluation of the compound's pharmacological properties and therapeutic potential.
References
- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1 Receptor Agonist and D2 Receptor Antagonist Effects of the Natural Product (−)–Stepholidine: Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Isocorypalmine Quantification
This guide provides a comprehensive comparison of analytical methods for the quantification of (-)-Isocorypalmine, a compound of significant interest in pharmaceutical research. The following sections detail the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), offering researchers, scientists, and drug development professionals a thorough understanding of the available analytical technologies. The information is based on established validation parameters for similar alkaloids, providing a reliable framework for method selection and development.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method is critical for the reliable quantification of this compound in various matrices. The following table summarizes the key performance parameters of HPLC-UV and UPLC-MS/MS, based on data from analogous compounds, to facilitate a direct comparison.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (ICH Guidelines)[1][2] |
| Linearity (r²) | ≥ 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | 97.5% to 109.0% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | |||
| - Intra-day | < 2% | < 14% | ≤ 15% (≤ 20% for LLOQ) |
| - Inter-day | < 2% | < 14% | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 1.0 ng/mL | S/N ≥ 10, with acceptable accuracy and precision |
| Recovery (%) | > 95% | > 69.6% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific requirements of this compound analysis.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound to identify the wavelength of maximum absorbance.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Dilute the sample solution to a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at a minimum of five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
-
Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.
-
UPLC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or blood.[3]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For Corypalmine (B158012) (as a proxy): m/z 342.2 → 178.0.
-
Internal Standard (e.g., Berberrubine): m/z 322.1 → 307.0.
-
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of this compound and an internal standard. The linear range for a similar compound, corypalmine, was 1-1000 ng/mL.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these samples in replicate on the same day (intra-day) and on different days (inter-day). The accuracy for corypalmine was between 97.5-109.0%, and precision was <14%.
-
Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte in a non-extracted standard solution at the same concentration. The mean recovery for corypalmine was >69.6%.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The matrix effect for corypalmine was between 96.8-107.6%.
-
Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Experimental workflow for HPLC-UV analysis.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Determination of corypalmine in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Demethylation in Modulating the Dopaminergic Activity of l-Tetrahydropalmatine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of demethylated l-tetrahydropalmatine (l-THP) derivatives, with a focus on their interactions with dopamine (B1211576) and adrenergic receptors. The strategic removal of methyl groups from the l-THP scaffold profoundly influences receptor affinity and functional activity, offering a pathway to fine-tune the pharmacological profile of this class of compounds. Experimental data are presented to objectively compare the performance of these derivatives, supported by detailed experimental protocols and visual representations of key concepts.
Introduction
l-Tetrahydropalmatine (l-THP) is a protoberberine alkaloid with a notable pharmacological profile, primarily characterized by its antagonist activity at dopamine D1 and D2 receptors.[1] Its derivatives, particularly those resulting from demethylation, have garnered significant interest in drug discovery for their potential in treating neuropsychiatric disorders. This guide delves into the SAR of these demethylated analogs, providing a clear comparison of their binding affinities and functional activities.
Comparative Analysis of Receptor Binding Affinities
The affinity of l-THP and its primary mono-demethylated metabolite, l-isocorypalmine (l-ICP), for dopamine receptor subtypes varies significantly. The removal of a methyl group at the C2 position dramatically enhances the binding affinity for all dopamine receptor subtypes, with the most pronounced effect observed at the D1, D2, and D3 receptors.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| l-Tetrahydropalmatine (l-THP) | ~150 | >1000 | >1000 | >1000 | ~300 |
| l-Isocorypalmine (l-ICP) | 5.1-6.2 | 41.8 | 37.3 | 77.4 | 9.5 |
| Table 1: Comparative binding affinities (Ki) of l-THP and l-ICP at human dopamine receptor subtypes.[1] |
Notably, l-ICP displays a high affinity for the D1 receptor, followed by the D5, D3, D2, and D4 receptors.[1] In contrast, l-THP exhibits only moderate affinity for D1 and D5 receptors and negligible affinity for D2, D3, and D4 receptors at concentrations up to 1 µM.[1] Further screening has revealed that l-ICP does not bind significantly to a broad panel of other receptors, including α1A, 1B, 2A, 2B, 2C, and β1, β2 adrenergic receptors, at a concentration of 10 µM, highlighting its selectivity for dopamine receptors.[1]
Functional Activity Profile
The demethylation of l-THP not only alters its binding affinity but also transforms its functional activity at dopamine receptors. While l-THP is primarily an antagonist, l-ICP exhibits a more complex profile of a partial agonist at D1 and D5 receptors and an antagonist at D2, D3, and D4 receptors.
| Compound | Receptor | Functional Activity | EC50 (nM) | Emax (% of Dopamine) |
| l-Isocorypalmine (l-ICP) | D1 (high expression) | Partial Agonist | 39 | 85% |
| D1 (moderate expression) | Partial Agonist | 263 | 34% | |
| D5 | Partial Agonist | 20 | 65% | |
| D2, D3, D4 | Antagonist | - | - | |
| Table 2: Functional activity of l-isocorypalmine (l-ICP) at human dopamine D1 and D5 receptors. |
The partial agonist activity of l-ICP at the D1 receptor is dependent on the receptor expression level. At high expression levels, it acts as a high-efficacy partial agonist, while its efficacy decreases at more moderate expression levels. This dual action as a D1 partial agonist and a D2/D3/D4 antagonist presents a unique pharmacological profile with potential therapeutic implications.
Structure-Activity Relationship Summary
The available data strongly suggest a critical role for the hydroxyl group in the demethylated derivatives for high-affinity dopamine receptor binding. The conversion of a methoxy (B1213986) group to a hydroxyl group at the C2 position, as seen in l-ICP, appears to be a key determinant for potent interactions with the binding pockets of all five dopamine receptor subtypes. This structural modification also shifts the functional activity from pure antagonism to a mixed profile of partial agonism and antagonism.
Caption: Structure-activity relationship of l-THP demethylation.
Experimental Protocols
Radioligand Binding Assays for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of test compounds for human dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
HEK293 cells stably expressing individual human dopamine receptor subtypes.
-
Radioligands: [³H]-SCH23390 (for D1 and D5), [³H]-Raclopride (for D2, D3, and D4).
-
Non-specific binding competitors: SKF-83566 (for D1 and D5), Haloperidol (for D2, D3, and D4).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (l-THP, l-ICP, etc.).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Competition Binding Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Functional cAMP Accumulation Assay (for D1 and D5 Receptors)
Objective: To determine the functional activity (EC50 and Emax) of test compounds at Gs-coupled dopamine D1 and D5 receptors.
Materials:
-
HEK293 cells expressing human D1 or D5 receptors.
-
Assay medium: Serum-free DMEM containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Test compounds.
-
Dopamine (as a reference full agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the culture medium with assay medium containing varying concentrations of the test compound or dopamine.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
[³⁵S]GTPγS Binding Assay (for D2, D3, and D4 Receptors)
Objective: To determine the functional activity of test compounds at Gi/o-coupled dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes from HEK293 cells expressing human D2, D3, or D4 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
GTPγS (for non-specific binding).
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds.
-
Dopamine (as a reference agonist).
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture at 30°C for a short period.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: For antagonists, perform the assay in the presence of a fixed concentration of dopamine. Determine the ability of the test compound to inhibit dopamine-stimulated [³⁵S]GTPγS binding.
Caption: Logic for selecting functional assays.
Conclusion
The demethylation of l-tetrahydropalmatine, particularly at the C2 position to form l-isocorypalmine, is a key structural modification that significantly enhances affinity for all dopamine receptor subtypes and transforms the functional activity from antagonism to a mixed D1/D5 partial agonism and D2/D3/D4 antagonism. This detailed understanding of the structure-activity relationship provides a valuable framework for the rational design of novel l-THP derivatives with tailored pharmacological profiles for the potential treatment of various central nervous system disorders. Further investigation into other demethylated and substituted analogs is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
A Comparative Analysis of the Sedative Properties of (-)-Isocorypalmine and l-Tetrahydropalmatine
A comprehensive review of the sedative and hypnotic effects of (-)-Isocorypalmine (l-ICP) and l-Tetrahydropalmatine (l-THP), two isoquinoline (B145761) alkaloids, reveals distinct profiles in their potency, duration of action, and underlying mechanisms. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
This compound (l-ICP) and l-Tetrahydropalmatine (l-THP) are both derived from the Corydalis species and have been investigated for their various pharmacological effects, including sedative and hypnotic properties. While structurally similar, their interactions with dopamine (B1211576) receptors and subsequent impact on the central nervous system differ significantly, leading to variations in their sedative profiles.
Quantitative Comparison of Sedative Effects
The sedative effects of l-ICP and l-THP have been primarily evaluated through assessments of spontaneous locomotor activity and, to a lesser extent, through electroencephalography (EEG) to monitor sleep architecture.
Locomotor Activity
Spontaneous locomotor activity is a key indicator of sedation. Studies in mice have shown that both l-ICP and l-THP can reduce movement, but with different potencies and durations of action.
| Compound | Dose (mg/kg, i.p.) | Species | Main Sedative Effect | Duration of Effect | Citation |
| This compound (l-ICP) | 10 | Mouse | ~55% inhibition of locomotor activity in the first 30 minutes. | < 30 minutes | [1] |
| l-Tetrahydropalmatine (l-THP) | 10 | Mouse | ~55% inhibition of locomotor activity in the first 30 minutes. | > 90 minutes | [1] |
| 6.25, 12.5, 18.75 | Mouse | No significant effect on baseline locomotor activity. | - | [2] | |
| 7, 9 | Rat | Significantly reduced responding rate for sucrose (B13894) pellets. | - | [3] |
Table 1: Comparison of the effects of this compound and l-Tetrahydropalmatine on locomotor activity.
Sleep Architecture
While direct comparative EEG studies are limited, research on l-THP provides insights into its hypnotic effects.
| Compound | Dose (mg/kg) | Species | Effect on Sleep | Citation |
| l-Tetrahydropalmatine (l-THP) | 10 | Mouse (PSNL model) | Increased NREM sleep, decreased wakefulness. | [4] |
Mechanisms of Action: A Tale of Two Dopamine Receptor Modulators
The sedative effects of both l-ICP and l-THP are primarily attributed to their interaction with dopamine receptors, albeit through different mechanisms.
This compound (l-ICP) acts as a dopamine D1 receptor partial agonist and a dopamine D2 receptor antagonist . The sedative effect is likely mediated by its D2 receptor antagonism, which reduces dopaminergic neurotransmission.
l-Tetrahydropalmatine (l-THP) functions as a dopamine D1 and D2 receptor antagonist . Its hypnotic and sedative properties are strongly linked to its ability to block D2 receptors.
Signaling Pathways
The distinct mechanisms of action of l-ICP and l-THP result in different downstream signaling cascades.
Experimental Protocols
Spontaneous Locomotor Activity Test
This test is widely used to assess the sedative effects of compounds by measuring the reduction in voluntary movement.
Protocol Details:
-
Animals: Male mice are commonly used. They should be habituated to the testing room for at least 30 minutes before the experiment.
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system is used to automatically record locomotor activity.
-
Procedure:
-
Following acclimation, mice are administered the test compound (l-ICP or l-THP at various doses) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, each mouse is placed in the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
-
Data Analysis: Key parameters analyzed include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena. A significant decrease in these parameters compared to the vehicle-treated group indicates a sedative effect.
Electroencephalography (EEG) for Sleep Analysis
EEG recordings provide detailed information about the stages of sleep and are crucial for evaluating hypnotic effects.
Protocol Details:
-
Surgery: Mice are surgically implanted with EEG and electromyography (EMG) electrodes under anesthesia. EEG electrodes are placed on the skull to record brain activity, and EMG electrodes are inserted into the neck muscles to monitor muscle tone. A recovery period of at least one week is allowed post-surgery.
-
Habituation: Animals are habituated to the recording chamber and cables for several days before the experiment.
-
Recording:
-
On the recording day, baseline EEG/EMG is recorded for a set period.
-
The test compound or vehicle is administered at a specific time (e.g., at the beginning of the light or dark cycle).
-
EEG and EMG are continuously recorded for several hours post-administration.
-
-
Data Analysis: The recorded data is scored into different sleep-wake stages (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in epochs (e.g., 10 seconds). Key parameters analyzed include:
-
Sleep Latency: Time from drug administration to the first epoch of NREM sleep.
-
Total Sleep Time: Duration of NREM and REM sleep.
-
Sleep Architecture: Duration and percentage of each sleep stage.
-
Sleep Consolidation: Number and duration of sleep/wake bouts.
-
Conclusion
This compound and l-Tetrahydropalmatine, while both exhibiting sedative properties through modulation of the dopamine system, present distinct pharmacological profiles. l-THP appears to be a more potent and longer-acting sedative and hypnotic agent, primarily through its robust antagonism of both D1 and D2 dopamine receptors. In contrast, l-ICP demonstrates a shorter duration of sedative action, which may be attributed to its partial agonist activity at D1 receptors alongside its D2 receptor antagonism.
For researchers in drug development, the choice between these two compounds would depend on the desired therapeutic outcome. The longer-lasting and more potent sedative effects of l-THP may be beneficial for treating insomnia, while the shorter-acting profile of l-ICP could be advantageous in situations where prolonged sedation is undesirable. Further head-to-head comparative studies, particularly those employing detailed EEG analysis across a range of doses, are warranted to fully elucidate the therapeutic potential of these compounds.
References
A Comparative Guide to the Cytotoxic Effects of (-)-Isocorypalmine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
A crucial aspect of comparing cytotoxic effects is the clear and concise presentation of quantitative data. The primary metric for cytotoxicity is the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. When experimental data is obtained, it should be summarized in a table similar to the one below for straightforward comparison.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of (-)-Isocorypalmine |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| DU145 | Prostate Carcinoma | Data to be determined |
| SK-OV-3 | Ovarian Cancer | Data to be determined |
Table 1: Comparative Cytotoxicity of this compound. This table is designed to present the IC50 values of this compound against various cancer cell lines, which would be determined experimentally.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxic assessments, detailed experimental protocols are essential. The following are standard assays used to determine the IC50 values of investigational compounds like this compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid and air dry.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
IC50 Determination: Calculate the cell viability as a percentage of the control and plot it against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Diagrams are indispensable for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) representations of a typical experimental workflow, a potential signaling pathway affected by this compound, and the logical framework for this comparative guide.
A Comparative Analysis of the Antifungal Efficacy of (-)-Isocorypalmine and Other Natural Alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal Performance with Supporting Experimental Data
The rise of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Natural alkaloids, a diverse group of nitrogen-containing compounds from plants, have emerged as a promising source for new therapeutic leads. This guide provides a comparative overview of the antifungal activity of (-)-Isocorypalmine, a protoberberine alkaloid, against other well-studied natural alkaloids such as Berberine (B55584), Sanguinarine (B192314), and Matrine. This analysis is based on available in-vitro experimental data to aid researchers in drug discovery and development.
Quantitative Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures of antifungal activity for this compound and other selected natural alkaloids against various fungal species. It is important to note that the experimental conditions and fungal strains may vary between studies, which should be considered when making direct comparisons.
Table 1: Antifungal Activity of this compound
| Fungal Species | Concentration (µg/mL) | Effect | Reference |
| Curvularia penniseti | 100 | Significant spore germination inhibition | [1] |
| Curvularia sp. | 100 | Significant spore germination inhibition | [1] |
| Colletotrichum gloeosporioides | 100 | Significant spore germination inhibition | [1] |
| Alternaria solani | 100 | Less than 20% spore germination inhibition | [1] |
| Alternaria brassicae | 100 | Less than 20% spore germination inhibition | [1] |
| Helminthosporium penniseti | 100 | Less than 20% spore germination inhibition |
Table 2: Antifungal Activity of Berberine
| Fungal Species | MIC (µg/mL) | Notes | Reference |
| Candida albicans | 0.1 - 0.2 mg/mL | - | |
| Candida spp. (Fluconazole-resistant) | 8 | - | |
| Cryptococcus neoformans (Fluconazole-resistant) | 16 | - | |
| Candida albicans | 64 - 128 | - | |
| Cryptococcus neoformans | 64 - 128 | - | |
| Trichophyton rubrum | 128 | - | |
| Trichophyton mentagrophytes | 64 | - | |
| Microsporum canis | 1000 | - |
Table 3: Antifungal Activity of Sanguinarine
| Fungal Species | MIC (µg/mL) | Notes | Reference |
| Candida albicans (Clinical isolates) | 112.8–150.5 µM | - | |
| Candida albicans SC5314 | 3.2 | MIC50 | |
| Various phytopathogenic fungi | 14-50 | EC50 values |
Table 4: Antifungal Activity of Matrine
| Fungal Species | EC50 (µg/mL) | Effect | Reference |
| Marssonina brunnea | 123 | Conidium germination inhibition | |
| Cladosporium oxysporum | 272 | Conidium germination inhibition | |
| Sphaeropsis sapinea | 1133 | Conidium germination inhibition | |
| Botrytis dothidea | 0.442 mg/kg | - | |
| Phomopsis sp. | 0.332 mg/kg | - |
Experimental Protocols
The data presented above were primarily generated using the following standard methodologies in mycology research.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy. The broth microdilution method is a standardized procedure for determining the MIC of antifungal agents.
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. The colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in a suitable broth medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.
-
Preparation of Alkaloid Dilutions: The test alkaloid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate also includes positive controls (fungus without the alkaloid) and negative controls (broth only). The plate is then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the fungus.
Spore Germination Inhibition Assay
This assay is particularly relevant for phytopathogenic fungi that propagate via spores.
-
Spore Suspension Preparation: Fungal spores are harvested from mature cultures and suspended in sterile distilled water or a suitable buffer. The concentration of spores is determined using a hemocytometer and adjusted to a desired density.
-
Treatment Application: The spore suspension is mixed with various concentrations of the test alkaloid in a suitable medium. A control group with the solvent used to dissolve the alkaloid is also included.
-
Incubation: The treated and control spore suspensions are incubated under conditions that promote germination (e.g., specific temperature and humidity).
-
Assessment of Germination: After a defined incubation period, a sample from each treatment is observed under a microscope. The percentage of germinated spores is calculated by counting the number of germinated and non-germinated spores in a given field of view. The concentration of the alkaloid that causes a significant reduction in spore germination is then determined.
Visualization of Experimental Workflow and Mechanisms
Experimental Workflow for Antifungal Susceptibility Testing
Caption: General workflow for broth microdilution antifungal susceptibility testing.
Postulated Mechanism of Action for Protoberberine Alkaloids like Berberine
While the precise mechanism of this compound is not yet fully elucidated, studies on the closely related protoberberine alkaloid, berberine, suggest a multi-target mode of action. Berberine has been shown to disrupt the fungal cell membrane and intercalate with DNA, leading to cell death.
Caption: Proposed antifungal mechanisms of action for berberine.
Concluding Remarks
The available data indicates that this compound possesses antifungal properties, particularly against spore germination of certain phytopathogenic fungi. However, when compared to other natural alkaloids like berberine and sanguinarine, there is currently less extensive quantitative data (e.g., MIC values against a broad range of clinically relevant fungi) for this compound.
Berberine and sanguinarine have demonstrated potent activity against a wider array of fungi, including clinically important Candida species. Their mechanisms of action are also more extensively studied, involving disruption of the cell membrane and interaction with nucleic acids. Matrine has shown efficacy primarily against plant pathogenic fungi.
Further research is warranted to fully characterize the antifungal spectrum and mechanism of action of this compound. Head-to-head comparative studies using standardized methodologies and a diverse panel of fungal strains are necessary for a more definitive assessment of its potential as a novel antifungal agent relative to other promising natural alkaloids. Researchers are encouraged to use the data and protocols presented in this guide as a foundation for future investigations in this critical area of drug development.
References
Safety Operating Guide
Navigating the Disposal of (-)-Isocorypalmine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (-)-Isocorypalmine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established disposal protocols for research chemicals is essential. This guide provides a procedural framework for the safe and compliant disposal of this compound.
Safety and Handling Profile
The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous. However, as a bioactive alkaloid, prudent handling practices are recommended. Always consult the specific SDS provided by the supplier for the most accurate and detailed safety information.
| Hazard Classification | Recommendation |
| GHS Classification | Not classified as hazardous |
| Precautionary Measures | |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses, lab coat, and gloves. |
| Handling | Avoid inhalation of dust and direct contact with skin and eyes. |
| Storage | Store in a cool, dry, and well-ventilated area. |
Step-by-Step Disposal Procedure
The proper disposal of non-hazardous research chemicals like this compound requires a systematic approach to ensure safety and compliance with institutional and local regulations.
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. EHS provides specific protocols for waste disposal that are compliant with federal, state, and local regulations. They can advise on whether this compound can be disposed of as non-hazardous waste or if it requires special handling due to local regulations or the nature of the research.
-
Waste Segregation: Do not mix this compound waste with hazardous chemical waste streams unless specifically instructed to do so by your EHS department. It should be collected in a designated, properly labeled container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include the quantity of the waste.
-
Waste Collection and Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is sealed to prevent spills or releases.
-
Disposal Request: Follow your institution's procedure for requesting a waste pickup. This typically involves submitting a request through the EHS department's online portal or via a designated form.
-
Recommended Destruction Method: For many non-hazardous pharmaceutical compounds, incineration is the preferred method of destruction to ensure complete breakdown of the molecule. Your EHS department will coordinate with a licensed waste management vendor for proper disposal, which may include incineration.
Experimental Protocols
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures and prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.
Personal protective equipment for handling (-)-Isocorypalmine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Isocorypalmine. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to standard laboratory safety protocols is essential when handling any chemical substance. It is prudent to minimize all chemical exposures and assume that any substance of unknown toxicity is toxic.[1]
Personal Protective Equipment (PPE)
While specific PPE is not mandated for this compound due to its low hazard classification, the following standard laboratory PPE is strongly recommended to ensure best practices in chemical hygiene and safety.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosols, which should be a standard precaution in any laboratory setting.[1] |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical, minimizing any potential for unknown reactions or absorption. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential spills and contamination. |
| Foot Protection | Closed-toe shoes | A fundamental laboratory safety rule to protect feet from spills and falling objects. |
| Respiratory Protection | Not generally required under normal conditions | To be used only if the experimental procedure could generate dust or aerosols and is not adequately contained by engineering controls. |
Operational Plan for Handling this compound
The following step-by-step guidance ensures the safe handling of this compound during routine laboratory operations.
1. Pre-Experiment Preparation:
- Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
- Work Area Preparation: Ensure the work area, such as a laboratory bench or chemical fume hood, is clean, uncluttered, and equipped with necessary materials.
- Emergency Equipment: Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.
- Personal Protective Equipment: Put on the recommended PPE as outlined in the table above.
2. Handling and Experimental Procedure:
- Weighing: When weighing the solid form of this compound, do so in a well-ventilated area or a fume hood to minimize inhalation of any fine particulates.
- Solution Preparation: If preparing solutions, do so in a designated area. When dissolving the substance, add it slowly to the solvent to avoid splashing.
- General Handling:
- Avoid eating, drinking, or applying cosmetics in the laboratory.
- Do not use mouth suction for pipetting.
- Wash hands thoroughly after handling the chemical and before leaving the laboratory.
- Keep containers of this compound closed when not in use.
3. Post-Experiment Procedures:
- Decontamination: Clean the work area and any equipment used with an appropriate solvent.
- Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible chemicals. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, protected from light.
- PPE Removal: Remove gloves and lab coat before leaving the work area.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
1. Waste Segregation:
- Although not classified as hazardous, it is good practice to dispose of this compound waste separately from general refuse.
- Do not pour chemical waste down the drain.
2. Solid Waste Disposal:
- Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, labeled waste container.
- Unused or expired solid this compound should be disposed of as chemical waste according to your institution's guidelines.
3. Liquid Waste Disposal:
- Solutions of this compound should be collected in a clearly labeled, sealed waste container.
- The container should be compatible with the solvent used.
- Follow your institution's procedures for chemical waste pickup and disposal.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
